Calpain Inhibitor VI
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJWUIDLGZAXID-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190274-53-4 | |
| Record name | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Calpain Inhibitor VI: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpain Inhibitor VI, also known as SJA6017, is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Its chemical name is N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal. This peptide aldehyde has garnered significant interest in the scientific community for its therapeutic potential in a range of pathologies where calpain overactivation is implicated, including neurodegenerative diseases, cataract formation, and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways it modulates.
Core Mechanism of Action
Contrary to some initial descriptions suggesting allosteric modulation, extensive evidence confirms that this compound functions as a competitive inhibitor . As a peptide aldehyde, its structure mimics the substrate of calpain, allowing it to bind reversibly to the active site of the enzyme. This direct interaction at the catalytic core prevents the access of natural substrates, thereby halting their proteolytic cleavage.
The aldehyde group of this compound is crucial for its inhibitory activity, as it forms a reversible covalent bond with the active site cysteine residue of the calpain enzyme. This mechanism is characteristic of many peptide aldehyde protease inhibitors.
Quantitative Inhibitory Activity
The potency of this compound has been quantified against various proteases. The following table summarizes its inhibitory concentrations (IC₅₀), providing a clear comparison of its activity spectrum.
| Enzyme Target | IC₅₀ (nM) |
| µ-Calpain (Calpain-1) | 7.5 |
| m-Calpain (Calpain-2) | 78 |
| Cathepsin B | 15 |
| Cathepsin L | 1.6 |
Signaling Pathways and Biological Effects
This compound exerts its biological effects by intervening in cellular processes where calpains play a key regulatory or pathological role. These include apoptosis, cataractogenesis, and angiogenesis.
Inhibition of Apoptosis
Calpain activation is a critical event in several apoptotic pathways. This compound has been shown to prevent apoptosis in various cell types, notably in neurons. It achieves this by inhibiting the calpain-mediated degradation of essential cellular proteins. A key feature of this anti-apoptotic effect is its independence from the caspase cascade, a central pathway in programmed cell death.
Prevention of Cataract Formation
In the eye lens, the clarity of the crystalline lens is maintained by a precise organization of proteins, primarily crystallins and cytoskeletal elements like α-spectrin. Under conditions of calcium overload, calpains become activated and degrade these proteins, leading to lens opacification and cataract formation. This compound has demonstrated efficacy in preventing cataract formation by directly inhibiting this proteolytic degradation of lens proteins.
Modulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a complex process regulated by various signaling molecules, with Vascular Endothelial Growth Factor (VEGF) being a key player. Calpain activity is known to be a downstream
An In-depth Technical Guide on the Structure-Activity Relationship of the SJA6017 Calpain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the potent calpain inhibitor, SJA6017 (N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal). The information presented herein is compiled from key research findings to assist in the understanding and future development of calpain inhibitors. This document details the quantitative inhibitory data, experimental methodologies for compound synthesis and evaluation, and visual representations of key experimental workflows.
Core Structure-Activity Relationship Insights
SJA6017 is a peptide aldehyde that demonstrates potent inhibition of calpains, a family of calcium-dependent cysteine proteases implicated in various pathological processes. The SAR studies of SJA6017 and its analogs have revealed critical structural features that govern its inhibitory activity.
The core structure of SJA6017 can be divided into three key regions: the P1, P2, and P3 residues, which interact with the corresponding S1, S2, and S3 pockets of the calpain active site. The aldehyde "warhead" at the C-terminus of the P1 residue forms a reversible covalent bond with the active site cysteine of calpain.
Key findings from SAR studies indicate:
-
P1 Position: A bulky, hydrophobic amino acid residue, such as leucine, is favored at the P1 position for potent calpain inhibition.
-
P2 Position: The valine residue at the P2 position contributes to the inhibitor's potency. A crucial element is the presence of an N-H group, which is likely involved in hydrogen bonding with the enzyme. N-methylation at this position leads to a dramatic decrease in inhibitory activity.
-
P3 Position: An aromatic group at the P3 position, in this case, the N-terminal N-(4-fluorophenylsulfonyl) group, is essential for high potency. Less bulky substituents in this position result in reduced activity.
Quantitative Inhibitory Data
The inhibitory potency of SJA6017 and its analogs against various proteases has been quantitatively assessed, primarily through the determination of their half-maximal inhibitory concentrations (IC50).
Inhibitory Activity of SJA6017 Against Various Proteases
| Protease | IC50 (nM) |
| µ-Calpain (Calpain-1) | 7.5[1] |
| m-Calpain (Calpain-2) | 78[1] |
| Cathepsin B | 15[1] |
| Cathepsin L | 1.6[1] |
Data sourced from publicly available information.
Structure-Activity Relationship of SJA6017 Analogs Against m-Calpain
| Compound | P3 Substituent | P2 Residue | P1 Residue | IC50 for m-Calpain (nM) |
| SJA6017 (8) | 4-F-PhSO2 | Val | Leu | 80 |
| 1 | PhSO2 | Val | Leu | 130 |
| 2 | 4-Me-PhSO2 | Val | Leu | 130 |
| 3 | 4-Cl-PhSO2 | Val | Leu | 100 |
| 4 | 4-Br-PhSO2 | Val | Leu | 120 |
| 5 | 4-NO2-PhSO2 | Val | Leu | 150 |
| 6 | 4-MeO-PhSO2 | Val | Leu | 160 |
| 7 | 2-NaphthylSO2 | Val | Leu | 120 |
| 9 | 4-F-PhSO2 | Ala | Leu | 1600 |
| 10 | 4-F-PhSO2 | Phe | Leu | 110 |
| 11 | 4-F-PhSO2 | Val | Ala | 2500 |
| 12 | 4-F-PhSO2 | Val | Phe | 100 |
| 13 | 4-F-PhSO2 | Val | Val | 170 |
| 14 | PhCO | Val | Leu | 170 |
| 15 | Z | Val | Leu | 210 |
| 16 | Boc | Val | Leu | 7800 |
| 17 | MeSO2 | Val | Leu | 4900 |
| 18 | Ac | Val | Leu | >10000 |
| 19 | H | Val | Leu | >10000 |
| 20 | 4-F-PhSO2 | N-Me-Val | Leu | 11000 |
Table compiled from data presented in Inoue et al., J. Med. Chem. 2003, 46(5), 868-871.
Experimental Protocols
The following sections detail the methodologies for the synthesis of SJA6017 and its analogs, as well as the protocol for the in vitro evaluation of their calpain inhibitory activity.
General Synthesis of N-Arylsulfonyldipeptidyl Aldehydes
The synthesis of SJA6017 and its analogs is achieved through a multi-step process, beginning with the sulfonylation of an amino acid, followed by peptide coupling and subsequent oxidation to the final aldehyde.
Step 1: Synthesis of N-Sulfonylated Amino Acids Amino acids are coupled with the corresponding arylsulfonyl chloride via the Shotten-Baumann reaction to generate the sulfonylated amino acids.
Step 2: Synthesis of Dipeptidyl Alcohols The N-sulfonylated amino acids are converted to their active esters, which are then coupled with various amino alcohols to produce dipeptidyl alcohols.
Step 3: Oxidation to Dipeptidyl Aldehydes The final step involves the oxidation of the dipeptidyl alcohols to the corresponding aldehydes, typically using dimethyl sulfoxide (DMSO) based oxidation methods.
A generalized workflow for the synthesis is depicted below:
References
An In-depth Technical Guide to the Inhibition Mechanism of Calpain Inhibitor VI (SJA6017)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calpain Inhibitor VI, also known as SJA6017, is a potent, cell-permeable peptide aldehyde inhibitor of calpains. Contrary to some commercial descriptions, compelling evidence indicates that its primary mechanism of action is through reversible, active-site directed inhibition rather than allosteric modulation. This guide provides a comprehensive overview of the inhibition mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. It aims to serve as a technical resource for researchers utilizing this inhibitor to investigate the physiological and pathological roles of calpains.
Introduction to Calpains and Their Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[1] Dysregulation of calpain activity has been implicated in numerous pathological conditions such as neurodegenerative diseases, cataract formation, and ischemic injury.[2][3][4][5] This has made calpains attractive therapeutic targets for drug development.
Calpain activity is tightly regulated by the endogenous inhibitor calpastatin, which binds to calpain in a calcium-dependent manner, occluding the active site.[6][7] Small molecule inhibitors of calpain are broadly classified into active-site directed and allosteric inhibitors. Active-site inhibitors typically contain a reactive group ("warhead") that interacts with the catalytic cysteine residue in the active site.[8] Allosteric inhibitors, in contrast, bind to a site distinct from the active site, inducing conformational changes that lead to reduced catalytic activity.
This compound (SJA6017): An Active-Site Directed Inhibitor
This compound (SJA6017) is a synthetic dipeptide aldehyde with the chemical name N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal.[9] While sometimes described as an allosteric inhibitor, primary research has demonstrated that SJA6017 functions as a reversible, active-site directed inhibitor of calpain.[9]
The aldehyde functional group of SJA6017 is the key "warhead" that interacts with the thiol group of the active site cysteine residue (Cys105 in m-calpain) to form a reversible thiohemiacetal adduct. This binding directly blocks the access of substrates to the catalytic machinery of the enzyme.
Quantitative Inhibition Data
The inhibitory potency of this compound has been determined against the two major ubiquitous calpain isoforms, µ-calpain (calpain-1) and m-calpain (calpain-2). The inhibitor has also been shown to inhibit other cysteine proteases, such as cathepsins B and L, indicating a degree of cross-reactivity.
| Enzyme | IC50 (nM) |
| µ-calpain (calpain-1) | 7.5 |
| m-calpain (calpain-2) | 78-80 |
| Cathepsin B | 15 |
| Cathepsin L | 1.6 |
| Data compiled from product datasheets. |
Experimental Protocols
General Calpain Activity Assay (Fluorometric)
This protocol describes a general method for measuring calpain activity in cell lysates using a fluorogenic substrate. This type of assay can be used to determine the IC50 of this compound.
Materials:
-
Cells or tissue of interest
-
Extraction Buffer (provided in commercial kits, e.g., Sigma-Aldrich MAK228, Abcam ab65308)[10][11]
-
Calpain Substrate (e.g., Ac-LLY-AFC or Suc-LLVY-aminoluciferin)[10][12]
-
Active Calpain (for positive control)
-
This compound (SJA6017)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm for AFC-based substrates)
Procedure:
-
Sample Preparation:
-
Harvest 1-2 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes with gentle mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of cell lysate per well and adjust the volume to 85 µL with Extraction Buffer.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of Calpain Substrate to each well.
-
Include positive controls (active calpain) and negative controls (lysate with a known potent calpain inhibitor or without an activator).
-
-
Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
Calpain activity is proportional to the fluorescence signal. The IC50 value for this compound can be calculated by plotting the percent inhibition against the inhibitor concentration.
-
Casein Zymography for Determining Reversible Inhibition
This technique can be used to confirm the reversible binding of SJA6017 to the active site of calpain, as originally described by Fukiage et al. (1997).[9]
Materials:
-
Polyacrylamide gels containing 0.1% casein
-
Purified calpain
-
This compound (SJA6017)
-
SDS-PAGE running buffer
-
Incubation buffer (e.g., Tris-HCl with CaCl2 and a reducing agent like DTT)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Incubate purified calpain with and without this compound for a specified time.
-
-
Electrophoresis:
-
Run the samples on a non-reducing SDS-polyacrylamide gel containing casein.
-
-
Renaturation and Activity Assay:
-
After electrophoresis, wash the gel to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the incubation buffer containing calcium to activate the calpain. In the lanes where calpain is present, it will digest the casein in the gel, leading to a clear band upon staining.
-
-
Reversibility Check:
-
To test for reversibility, after an initial incubation with the inhibitor, the gel can be washed extensively to remove the inhibitor and then incubated in the activation buffer. If the inhibitor is reversible, calpain activity will be restored, and a clear band will appear.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue and then destain. The areas of casein digestion by calpain will appear as clear zones against a blue background.
-
Visualizing the Mechanism and Pathways
Proposed Mechanism of Active-Site Inhibition
The following diagram illustrates the proposed mechanism of reversible inhibition of calpain by this compound.
Caption: Reversible active-site inhibition of calpain by SJA6017.
Calpain Activation and Signaling Pathways
Calpain activation is a critical event in several signaling pathways leading to cellular dysfunction. The following diagram shows a simplified workflow of calpain activation and its role in neurodegeneration and cataract formation, processes that can be mitigated by this compound.
References
- 1. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpains as mechanistic drivers and therapeutic targets for ocular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calpains: targets of cataract prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. SJA6017, a newly synthesized peptide aldehyde inhibitor of calpain: amelioration of cataract in cultured rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. promega.com [promega.com]
Calpain Inhibitor VI (SJA6017): A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity profile of Calpain Inhibitor VI, also known as SJA6017. This compound is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of calpain, a family of calcium-dependent cysteine proteases.[1][2] Understanding its interaction with primary targets and its profile against other proteases is critical for its application in research and therapeutic development.
Mechanism of Action
This compound, chemically identified as N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal, functions by reversibly binding to the active site of calpains.[1][2] As a peptide aldehyde, it mimics the substrate of the enzyme, allowing it to interact with the active site cysteine residue, thereby inhibiting the protease's catalytic activity. Its cell-permeable nature allows it to be effective in cellular assays and in vivo models.[1][2]
Quantitative Target Profile
The inhibitory activity of this compound has been quantified against its primary targets, the ubiquitous calpain isoforms (calpain-1 and calpain-2) and certain off-target cathepsins. The data, presented as IC50 values, are summarized below.
Table 1: Target Potency of this compound
| Target Protease | Common Name | IC50 Value (nM) | Source |
| Calpain-1 | µ-Calpain | 7.5 nM | |
| Calpain-2 | m-Calpain | 78 nM | |
| Cathepsin B | - | 15 nM | |
| Cathepsin L | - | 1.6 nM |
Selectivity Profile
A critical aspect of any inhibitor is its selectivity. This compound has been profiled against a panel of other proteases to determine its specificity. The seminal study by Inoue et al. (2003) reported that SJA6017 did not inhibit several other cysteine and serine proteases.[3]
Table 2: Selectivity Profile of this compound
| Protease Class | Enzyme | Inhibition Status |
| Cysteine Protease | Interleukin-1β Converting Enzyme (ICE/Caspase-1) | Not Inhibited |
| Serine Protease | Trypsin | Not Inhibited |
| Serine Protease | Chymotrypsin | Not Inhibited |
| Serine Protease | Thrombin | Not Inhibited |
| Serine Protease | Factor VIIa | Not Inhibited |
| Serine Protease | Factor Xa | Not Inhibited |
| Proteasome Complex | 20S Proteasome | Not Inhibited |
| Data sourced from Inoue, J., et al. J. Med. Chem. 2003, 46(5), 868-871. "Not Inhibited" indicates no significant activity was observed.[3] |
Signaling Pathway Context
Calpains are key mediators in various cellular signaling pathways, particularly those leading to apoptosis (programmed cell death) and cytoskeletal remodeling.[4][5] An increase in intracellular calcium (Ca2+) levels activates calpain, which then cleaves a variety of substrate proteins.[4] This can trigger a cascade of events, including the cleavage of pro-apoptotic proteins like Bid and the disruption of cellular architecture, ultimately leading to cell death.
Experimental Protocols
The determination of IC50 values for this compound is typically performed using a fluorometric enzyme activity assay.
Objective: To measure the concentration of this compound required to inhibit 50% of calpain enzyme activity.
Materials:
-
Purified calpain-1 or calpain-2 enzyme
-
This compound (SJA6017) stock solution (in DMSO)
-
Assay Buffer (e.g., Tris-HCl with CaCl2 and a reducing agent like DTT)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
Procedure:
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for testing.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound (or DMSO for control wells)
-
Purified calpain enzyme solution
-
-
Pre-incubation: Incubate the plate at a set temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic calpain substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence reader. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths. The fluorescence is generated as the enzyme cleaves the substrate, releasing the fluorophore (AMC).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (DMSO only) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
Calpain Inhibitor VI: A Technical Guide to its Role in Modulating Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calpain Inhibitor VI, also known as SJA6017, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of calpains. This technical guide provides an in-depth overview of its mechanism of action, its role in modulating critical cellular processes, and its therapeutic potential. Drawing from a range of preclinical studies, this document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes its impact on cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Introduction to this compound (SJA6017)
This compound, with the chemical name N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal and CAS number 190274-53-4, is a synthetic dipeptide aldehyde.[1][2] It is a highly effective and reversible inhibitor of the calcium-dependent cysteine proteases, µ-calpain (calpain-1) and m-calpain (calpain-2).[3] Calpains are ubiquitously expressed intracellular proteases that play a crucial role in a variety of cellular functions, including cytoskeletal remodeling, signal transduction, and apoptosis.[4] Dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, making calpain inhibitors like SJA6017 valuable tools for research and potential therapeutic agents.
Mechanism of Action
Contrary to some initial descriptions suggesting allosteric inhibition, detailed studies have demonstrated that this compound acts as a competitive, reversible inhibitor that binds to the active site of calpains.[2][4] The aldehyde group in its structure is key to its inhibitory activity, forming a reversible covalent bond with the active site cysteine residue of the calpain enzyme. This interaction blocks substrate access to the catalytic site, thereby preventing the proteolytic activity of the enzyme.
Quantitative Data on Inhibitory Activity and Efficacy
The inhibitory potency and efficacy of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Source Organism/Cell Line | Reference |
| µ-Calpain (Calpain-1) | 7.5 nM | - | [3][5] |
| m-Calpain (Calpain-2) | 78 nM | Porcine Kidney | [3][5] |
| m-Calpain | 80 nM | Purified | [6] |
| Cathepsin B | 15 nM | - | [3][5] |
| Cathepsin L | 1.6 nM | - | [3][5] |
Table 2: Efficacy of this compound in Preclinical Models
| Model System | Treatment Details | Observed Effect | Reference |
| In vitro porcine cataract model | 0.8 µM | 40% decrease in the degree of cataract | [3][5] |
| Selenite-induced cataract in rats | 100 mg/kg for 4 days | Prevention of cataract formation | [3][5] |
| Rat model of spinal cord injury | - | Improved functional outcome and reduced apoptotic cell death | [3][5][7] |
| Mouse model of diffuse brain injury | 3 mg/kg (i.v.), 20 min post-injury | Dose-related improvement in 24-h functional outcome | [4] |
| MPP+ treated VSC 4.1 motoneurons | 100 µM pre-treatment | Attenuated intracellular Ca2+ rise, reduced spectrin breakdown, and diminished ROS production | [4] |
Modulation of Cellular Processes
This compound has been shown to modulate a range of cellular processes, primarily through the inhibition of calpain-mediated proteolysis of key substrates.
-
Cytoskeletal Integrity: Calpains target several cytoskeletal proteins, including spectrin and crystallins.[2][4] By inhibiting their degradation, SJA6017 helps maintain the structural integrity of cells, a crucial factor in preventing conditions like cataract formation and neuronal damage.[2]
-
Apoptosis: Overactivation of calpains is a key event in the apoptotic cascade. SJA6017 has been demonstrated to reduce apoptotic cell death in models of spinal cord injury and neurotoxicity, highlighting its cytoprotective effects.[3][4][7]
-
Calcium Homeostasis: The inhibitor can attenuate the rise in intracellular free calcium levels induced by cellular stress, preventing the downstream pathological events triggered by calcium dysregulation.[4]
-
Oxidative Stress: In a model of Parkinson's disease, SJA6017 was found to significantly diminish the production of reactive oxygen species (ROS) in neuronal cells.[4]
Impact on Signaling Pathways
While the specific signaling pathways directly modulated by this compound are still under investigation, the inhibition of calpain activity is known to have significant downstream effects on major signaling cascades. Constitutively active calpain can negatively regulate certain signaling pathways, and its inhibition can lead to their activation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the effects of this compound.
Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring calpain activity in cell lysates treated with SJA6017.
Materials:
-
Cells of interest
-
This compound (SJA6017)
-
Calpain Activity Assay Kit (containing extraction buffer, reaction buffer, and a fluorogenic calpain substrate like Ac-LLY-AFC)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of SJA6017 for the desired time. Include untreated and vehicle-treated controls.
-
Cell Lysis: Harvest cells and lyse them using the provided extraction buffer, which is designed to specifically extract cytosolic proteins and prevent auto-activation of calpain.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add cell lysate, reaction buffer, and the fluorogenic calpain substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each sample to determine the specific calpain activity.
Western Blot for Spectrin Breakdown Products
This protocol is used to assess calpain activity in cells by detecting the specific breakdown products of α-II-spectrin.
Materials:
-
Cell or tissue lysates from SJA6017-treated and control samples
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against α-II-spectrin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with or without SJA6017.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes α-II-spectrin. This will detect both the full-length protein and its breakdown products.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis to quantify the levels of the 145/150 kDa (calpain-specific) and 120 kDa (caspase-specific) spectrin breakdown products relative to the full-length protein or a loading control.
Conclusion
This compound (SJA6017) is a well-characterized and potent inhibitor of calpains with demonstrated efficacy in a variety of preclinical models of disease. Its ability to protect against cellular damage by preserving cytoskeletal integrity, reducing apoptosis, and maintaining calcium homeostasis underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of this inhibitor. Future research should focus on elucidating the specific signaling pathways directly modulated by SJA6017 to fully understand its mechanism of action and to identify novel therapeutic applications.
References
- 1. Structure-activity relationship study and drug profile of N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017) as a potent calpain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SJA6017, a newly synthesized peptide aldehyde inhibitor of calpain: amelioration of cataract in cultured rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell permeable calpain inhibitor SJA6017 provides functional protection to spinal motoneurons exposed to MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
The Impact of Calpain Inhibitor VI on Apoptosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including neurodegenerative disorders and cancer. The calpain family of calcium-dependent cysteine proteases has emerged as a critical regulator of apoptotic signaling. Calpain activation can trigger a cascade of events leading to cell death through various pathways. This technical guide delves into the role of Calpain Inhibitor VI, also known as SJA6017, in modulating apoptosis, providing a comprehensive overview of its mechanism of action, experimental validation, and its effects on key apoptotic signaling pathways.
This compound is a potent, cell-permeable, and reversible inhibitor of calpains, particularly µ-calpain and m-calpain.[1] Its chemical name is N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal. This guide will explore how SJA6017 serves as a valuable tool for investigating the intricate role of calpains in apoptosis and as a potential therapeutic agent.
Chemical Properties of this compound (SJA6017)
A thorough understanding of the inhibitor's properties is crucial for its effective use in experimental settings.
| Property | Value |
| Synonyms | SJA6017, N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal |
| CAS Number | 190274-53-4 |
| Molecular Formula | C₁₇H₂₅FN₂O₄S |
| Molecular Weight | 372.5 g/mol |
| Form | Lyophilized solid |
| Solubility | DMSO: 5 mg/mL |
| Purity | ≥95% |
| Storage | Store at -20°C |
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of calpain. By binding to a site distinct from the active site, it induces a conformational change in the enzyme, thereby hindering substrate access and reducing its proteolytic activity. This mechanism provides a degree of specificity in modulating calpain-mediated cellular processes.
Impact of this compound on Apoptotic Pathways
Calpains influence apoptosis through multiple signaling cascades, including both intrinsic and extrinsic pathways. This compound has been instrumental in elucidating these roles.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route to apoptosis, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members like Bax and Bak, and anti-apoptotic members such as Bcl-2 and Bcl-xL. The balance between these opposing factions determines the cell's fate.
Calpains can directly impact this balance. Activated calpain has been shown to cleave Bid, a pro-apoptotic BH3-only protein, into its truncated form, tBid.[2] tBid then translocates to the mitochondria and promotes the oligomerization of Bax and Bak, leading to the formation of pores in the outer mitochondrial membrane. This permeabilization results in the release of cytochrome c into the cytoplasm, a key event that triggers the activation of caspase-9 and the subsequent executioner caspase-3, ultimately leading to apoptosis.
Furthermore, calpain can also degrade the anti-apoptotic protein Bcl-xL, further tipping the scale towards cell death.[3][4]
Diagram of the Calpain-Mediated Intrinsic Apoptosis Pathway:
Caption: Calpain's role in the intrinsic apoptosis pathway and its inhibition by SJA6017.
Caspase-Independent Apoptosis
Calpain can also induce apoptosis through pathways that do not rely on caspases. One such mechanism involves the cleavage and activation of Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein. Upon certain apoptotic stimuli, calpain can truncate AIF, which then translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation, leading to cell death.
Quantitative Data on the Effects of this compound
The efficacy of this compound in preventing apoptosis has been demonstrated in various studies. The following tables summarize quantitative data from a study investigating the neuroprotective effects of SJA6017 on MPP+-induced apoptosis in a neuronal cell line.[3][5]
Table 1: Effect of SJA6017 on Calpain and Active Caspase-3 Levels
| Treatment | Relative Calpain Level (% of Control) | Relative Active Caspase-3 Level (% of Control) |
| Control | 100% | 100% |
| MPP+ (100 µM) | ~250% | ~300% |
| SJA6017 (100 µM) + MPP+ (100 µM) | ~125% | ~150% |
Data are approximated from graphical representations in the source study and represent the mean of multiple experiments. The study demonstrated a statistically significant reduction in both calpain and active caspase-3 levels with SJA6017 treatment compared to MPP+ alone.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for key experiments used to investigate the impact of this compound on apoptosis.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is a standard method to detect changes in the expression and cleavage of proteins involved in apoptosis.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (SJA6017), for example, 100 µM, for 1 hour.[5]
-
Induce apoptosis using a suitable stimulus (e.g., 100 µM MPP+ for 24 hours).[5]
-
Include control groups: untreated cells, cells treated with the apoptotic stimulus alone, and cells treated with SJA6017 alone.
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Diagram of the Western Blot Workflow:
Caption: A simplified workflow for Western Blot analysis.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation:
-
Culture cells on coverslips or in chamber slides.
-
Treat cells with this compound and/or an apoptotic stimulus as described for the western blot protocol.
-
Wash cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
Wash cells twice with PBS.
-
-
TUNEL Staining:
-
Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber for 1 hour at 37°C, protected from light.
-
Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).
-
-
Counterstaining and Mounting:
-
Wash cells three times with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
-
Caspase-3 Activity Assay
This assay provides a quantitative measure of the activity of the key executioner caspase, caspase-3.
-
Cell Lysis:
-
Treat and harvest cells as previously described.
-
Lyse the cells in a specific caspase assay lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add an equal amount of protein lysate from each sample.
-
Add a reaction buffer containing a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Include a blank (lysis buffer only) and a positive control (purified active caspase-3).
-
Diagram of the Caspase-3 Activity Assay Workflow:
Caption: Workflow for a typical caspase-3 activity assay.
Conclusion
This compound (SJA6017) is a powerful tool for dissecting the complex role of calpains in apoptosis. By inhibiting calpain activity, SJA6017 can attenuate apoptosis through both caspase-dependent and -independent pathways. Its ability to prevent the cleavage of key proteins in the intrinsic apoptotic pathway, such as Bid, and the degradation of anti-apoptotic proteins like Bcl-xL, highlights the central role of calpains in mitochondrial-mediated cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting calpain-mediated apoptosis. Future studies focusing on the precise molecular interactions and the in vivo efficacy of this compound will be crucial for translating these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Cell permeable calpain inhibitor SJA6017 provides functional protection to spinal motoneurons exposed to MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of cell death by Bcl-xL through caspase interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caspase3 assay [assay-protocol.com]
The role of Calpain Inhibitor VI in neurodegeneration research
An In-depth Technical Guide to the Role of Calpain Inhibitor VI (ALLM) in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, also known as N-Acetyl-Leu-Leu-methional (ALLM) or Calpain Inhibitor II. It details its mechanism of action, its role as a research tool in various neurodegenerative diseases, and its therapeutic potential. This document synthesizes key findings, presents quantitative data for comparative analysis, and outlines relevant experimental methodologies.
Introduction: The Calpain System in Neurodegeneration
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in signal transduction, cytoskeletal remodeling, and protein turnover. In the central nervous system (CNS), the two major isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are essential for normal physiological processes like synaptic plasticity and memory formation.
However, in numerous neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), dysregulation of calcium homeostasis leads to the pathological hyperactivation of calpains. This sustained, aberrant activity triggers a cascade of detrimental proteolytic events, contributing to synaptic dysfunction, axonal degeneration, and ultimately, neuronal cell death. Consequently, the inhibition of calpains has emerged as a significant therapeutic strategy in neurodegeneration research.
Profile of this compound (ALLM)
This compound (ALLM) is a potent, cell-permeable, peptide aldehyde inhibitor. Its ability to cross cell membranes makes it a valuable tool for in vitro and in vivo studies investigating the calpain system.
Chemical Properties:
-
Systematic Name: N-Acetyl-Leu-Leu-methional
-
Synonyms: ALLM, Calpain Inhibitor II, Ac-Leu-Leu-Methional
-
Molecular Formula: C₁₉H₃₅N₃O₄S
-
Molecular Weight: 401.56 g/mol
Mechanism of Action
ALLM functions as a reversible inhibitor of several cysteine proteases. It primarily targets the active site of calpains, but also shows activity against other proteases like cathepsins. Its inhibitory profile is critical for interpreting experimental outcomes.
Quantitative Inhibitory Profile
The following table summarizes the reported inhibition constants (Ki) of ALLM against its primary targets, providing a basis for comparison and experimental design.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Calpain I (µ-calpain) | 120 nM | [3] |
| Calpain II (m-calpain) | 230 nM | [3] |
| Cathepsin B | 100 nM | [3] |
| Cathepsin L | 0.6 nM | [3] |
Role in Neurodegenerative Disease Models
The overactivation of calpains is a common pathological thread in many neurodegenerative diseases. Calpain inhibitors, including ALLM, are used to dissect these pathways and evaluate the therapeutic potential of targeting this system.
Alzheimer's Disease (AD)
In AD, calpain hyperactivation is linked to two primary pathological hallmarks: the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of the tau protein.[4]
-
Aβ Production: Calpains can cleave amyloid precursor protein (APP), and their activity has been shown to increase the production of neurotoxic Aβ fragments.[4]
-
Tau Hyperphosphorylation: Calpain activation leads to the cleavage of p35, a regulatory subunit of cyclin-dependent kinase 5 (Cdk5), into the more stable and potent activator p25. The resulting p25/Cdk5 hyperactivity is a major driver of tau hyperphosphorylation, leading to the formation of neurofibrillary tangles (NFTs).[4][5]
By inhibiting calpain, ALLM can be used to study the downstream effects on both Aβ and tau pathology.
Parkinson's Disease (PD)
In PD models, neuroinflammation and oxidative stress contribute to the progressive loss of dopaminergic neurons.[6] Calpain activation is a key player in these processes.[6]
-
Neuroinflammation: Calpain activity in microglia, the resident immune cells of the CNS, contributes to the production of pro-inflammatory cytokines.[6][7]
-
α-Synuclein Aggregation: Calpain can cleave α-synuclein, generating fragments that are more prone to aggregation and the formation of Lewy bodies, a hallmark of PD.
Studies using calpain inhibitors like calpeptin have demonstrated that blocking this pathway can reduce neuroinflammation and protect against neurotoxicity in PD models.[6][7]
Huntington's Disease (HD)
HD is caused by a polyglutamine expansion in the huntingtin (Htt) protein. The proteolytic cleavage of mutant Htt (mHtt) into smaller, toxic fragments is a critical step in disease pathogenesis.
-
Htt Cleavage: Calpains are among the proteases responsible for cleaving mHtt. Inhibition of this cleavage has been shown to reduce the toxicity of the mutant protein in cell culture models. Studies have shown that activated calpain is detected in the caudate of human HD tissue but not in age-matched controls.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling cascades and experimental designs is crucial for understanding the role of this compound.
Caption: Calpain activation cascade in neurodegeneration and the inhibitory action of ALLM.
Caption: A generalized experimental workflow for testing the efficacy of ALLM.
Key Experimental Protocols
While specific protocols vary between laboratories, the following sections outline the general methodologies for key experiments cited in calpain inhibition research.
In Vitro Neurotoxicity Model
This protocol describes a general method for assessing the neuroprotective effects of ALLM against a neurotoxin in a neuronal cell line.
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate culture vessels and allow them to adhere and differentiate as required.
-
Pre-treatment: Prepare stock solutions of ALLM in DMSO. Dilute to final working concentrations in culture medium. Pre-treat the cells with various concentrations of ALLM or vehicle (DMSO) for 1-2 hours.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., pre-aggregated Aβ₄₂, MPP⁺, or glutamate) to the culture medium at a pre-determined toxic concentration.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to the wells, incubate for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol). Read absorbance at ~570 nm.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
Data Analysis: Normalize viability data to the vehicle-treated control group and plot dose-response curves to determine the protective concentration of ALLM.
Western Blot for Calpain Activity Markers
This protocol is used to detect the cleavage of calpain-specific substrates, such as spectrin or p35, as a proxy for calpain activity.
-
Protein Extraction: Following experimental treatment, wash cells or tissue with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-spectrin, which detects both the full-length ~250 kDa band and the ~145/150 kDa cleavage products, or anti-p35/p25) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Calculate the ratio of the cleaved product to the full-length protein to assess the level of calpain activity.
Conclusion and Future Directions
This compound (ALLM) is a valuable research tool for elucidating the role of calpain-mediated proteolysis in the pathogenesis of neurodegenerative diseases. Its ability to inhibit key calpain isoforms allows for the investigation of downstream pathological events, including the formation of protein aggregates and the activation of cell death pathways.
While research has highlighted the therapeutic potential of calpain inhibition, many studies have utilized broad-spectrum inhibitors. Future research should focus on developing and characterizing more isoform-selective inhibitors to differentiate the specific roles of calpain-1 versus calpain-2, which may have distinct or even opposing functions in neuronal health and disease. A deeper understanding of the specific contributions of each calpain isoform will be critical for the development of targeted and effective therapies for neurodegenerative disorders.
References
- 1. Calpain inhibitor A-705253 mitigates Alzheimer's disease-like pathology and cognitive decline in aged 3xTgAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. esmed.org [esmed.org]
- 4. Neuroprotective Effects of Calpain Inhibition in Parkinson's Disease: Insights from Cellular and Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Calpain Activation in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Calpain Inhibitor VI Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Calpain Inhibitor VI in Dimethyl Sulfoxide (DMSO). This compound is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. It also demonstrates inhibitory activity against cathepsins B and L.[1][2][3] Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results. This guide is intended to furnish researchers, scientists, and drug development professionals with a standardized procedure for preparing this solution.
Chemical Properties and Data
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The relevant data is summarized in the table below.
| Property | Value | Reference |
| Synonyms | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal, SJA6017 | [1] |
| Molecular Formula | C₁₇H₂₅FN₂O₄S | [1][2] |
| Molecular Weight | 372.45 g/mol | [1] |
| Appearance | Lyophilized solid | [1] |
| Solubility in DMSO | 5 mg/mL | [1][2] |
| Storage Temperature | -20°C | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular and biochemical assays.
Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Preparation Procedure
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Weight Measurement: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.72 mg of the inhibitor.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 372.45 g/mol = 0.00372 g = 3.72 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. Using the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If dissolution is slow, gentle warming to 37°C or brief sonication can be employed to aid the process.[3]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
-
Long-term Storage: Store the aliquots at -20°C.[1] Under these conditions, the stock solution is reported to be stable for up to three months. For longer-term storage (up to 6 months), some sources suggest -80°C.[3]
Signaling Pathway and Experimental Workflow
Calpain's Role in Cellular Signaling
Calpains are intracellular proteases that play a crucial role in various signaling pathways by cleaving specific substrate proteins. Their dysregulation is implicated in numerous pathological conditions. This compound can be utilized to investigate these pathways.
Caption: Calpain activation and inhibition pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the sequential steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Conclusion
This document provides a standardized and detailed protocol for the preparation of this compound stock solution in DMSO. Adherence to this protocol will help ensure the integrity of the inhibitor and the reproducibility of experimental outcomes. For specific experimental applications, the stock solution will need to be further diluted to the desired working concentration in an appropriate buffer or cell culture medium. It is recommended to perform a pilot experiment to determine the optimal working concentration for your specific model system.
References
Application Notes and Protocols: Utilizing Calpain Inhibitor VI for Studying Cytoskeletal Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Calpain Inhibitor VI in the study of cytoskeletal protein degradation. This document outlines the underlying signaling pathways, detailed experimental protocols, and data interpretation to facilitate research into the roles of calpains in cellular structure and disease.
Introduction to Calpain and Cytoskeletal Dynamics
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell motility, and apoptosis.[1] The dysregulation of calpain activity is implicated in several pathologies, such as neurodegenerative diseases, muscular dystrophy, and cancer.[2] A primary function of calpains is the limited proteolysis of substrate proteins, which can alter their function and lead to their degradation. The cytoskeleton, a complex network of protein filaments including actin, microtubules, and intermediate filaments, provides structural integrity to cells and is essential for processes like cell division and migration. Many cytoskeletal and associated proteins are known substrates for calpains.[3] The degradation of these proteins by overactivated calpains can lead to a loss of cellular structure and function.
This compound is a tool for investigating the specific roles of calpains in these processes. By blocking calpain activity, researchers can elucidate the downstream effects on cytoskeletal integrity and cell health.
Mechanism of Action of this compound
This compound is an allosteric inhibitor, meaning it binds to a site on the calpain enzyme distinct from the active site. This binding induces a conformational change that hinders the substrate's access to the catalytic site, thereby reducing the enzyme's proteolytic efficiency.[4] This mode of inhibition can offer greater specificity compared to active-site inhibitors, which may cross-react with other cysteine proteases.[2]
Data Presentation: Efficacy of Calpain Inhibition on Cytoskeletal Protein Degradation
Table 1: Inhibition of Neurofilament Protein Degradation
| Calpain Inhibitor | Model System | Treatment Conditions | Reduction in Neurofilament 200 Loss | Reference |
| Calpain Inhibitor 2 | Rat Traumatic Brain Injury | Continuous arterial infusion post-injury | Reduced loss from 65% to 17% (ipsilateral) | [1] |
| AK295 | Rat Spinal Cord (in vitro) | 25-50 µM | Almost complete inhibition | [4] |
| AK275 | Rat Spinal Cord (in vitro) | >50 µM | Significant inhibition | [4] |
| CEP-4143 | Rat Spinal Cord Injury | 50 mM microinjection pre-injury | Significantly attenuated degradation | [5] |
Table 2: Inhibition of Spectrin Degradation
| Calpain Inhibitor | Model System | Treatment Conditions | Reduction in Spectrin Breakdown Products | Reference |
| E64 | APP/PS1 Mouse Hippocampal Cultures | Not specified | Annulled cleavage to 150-kDa fragment | [6] |
| BDA-410 | APP/PS1 Mouse Brain | 30 mg/kg for 60 days | Blocked cleavage of spectrin | [6] |
| Calpain Inhibitor 2 | Rat Traumatic Brain Injury | Continuous arterial infusion post-injury | Substantially reduced breakdown products | [1] |
| Z-Val-Phe methyl ester (ZVP) | Rat Pancreatic Acini | 100 µM for 30 min | Reduced formation of breakdown products | [3] |
Table 3: Effect of Calpain Inhibition on Cell Viability and Cytoskeletal Integrity
| Calpain Inhibitor | Model System | Treatment Conditions | Observed Effect | Reference |
| PD150606 | LLC-PK1 Renal Cells | 5 µM | Blocked cytotoxicity and LDH release | [7] |
| Z-Val-Phe methyl ester (ZVP) | Rat Pancreatic Acini | 100 µM for 30 min | Reduced actin filament alterations | [3] |
| Calpeptin | NIH-3T3 Cells | Not specified | Immediate inhibition of cell spreading | [8] |
| MDL 28,170 | NIH-3T3 Cells | Not specified | Immediate inhibition of cell spreading | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cytoskeletal protein degradation.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., neuronal cells, fibroblasts, or other relevant cell lines) in appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence). Allow cells to adhere and reach 50-70% confluency.
-
Induction of Calpain Activity (Optional): To induce calpain-mediated cytoskeletal degradation, treat cells with a known stimulus. This could include:
-
Calcium ionophores (e.g., A23187, ionomycin) to increase intracellular calcium levels.
-
Excitotoxic agents (e.g., glutamate for neuronal cells).
-
Oxidative stress inducers (e.g., H₂O₂).
-
Include an untreated control group.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration.
-
Pre-incubate cells with this compound for a specific duration (e.g., 30 minutes to 2 hours) before adding the calpain-inducing stimulus.
-
Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours) after treatment.
-
Harvesting: After incubation, harvest the cells for downstream analysis (Western blotting or immunofluorescence).
Protocol 2: Western Blotting for Cytoskeletal Protein Degradation
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cytoskeletal protein of interest (e.g., anti-spectrin, anti-actin, anti-neurofilament) overnight at 4°C. Use an antibody that recognizes both the full-length protein and its cleavage products.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities for the full-length protein and its degradation products. A decrease in the full-length protein and an increase in specific breakdown products in the stimulus-treated group, which is reversed by this compound, indicates successful inhibition of calpain-mediated degradation. Also, probe for a loading control (e.g., GAPDH or β-tubulin) to ensure equal protein loading.
Protocol 3: Immunofluorescence for Visualizing Cytoskeletal Integrity
-
Cell Preparation: Grow cells on sterile glass coverslips in a multi-well plate and treat them with the stimulus and this compound as described in Protocol 1.
-
Fixation:
-
Wash the cells twice with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[9] This step is necessary to allow antibodies to access intracellular proteins.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the cytoskeletal protein of interest (e.g., anti-α-tubulin, phalloidin for F-actin) in the blocking solution.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute a fluorescently labeled secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining (Optional):
-
To visualize the nuclei, incubate the cells with a DNA stain like DAPI or Hoechst for 5-10 minutes.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and analyze the morphology of the cytoskeleton. Look for signs of degradation, such as filament fragmentation, collapse, or abnormal aggregation in the stimulus-treated group, and the preservation of normal cytoskeletal architecture in the group co-treated with this compound.
-
Protocol 4: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the calpain-inducing stimulus and/or this compound at various concentrations as described in Protocol 1. Include control wells with untreated cells and vehicle-treated cells.
-
MTT or MTS Assay:
-
After the desired incubation period, add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
LDH Release Assay:
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available kit.
-
-
Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the untreated control. A protective effect of this compound will be observed as an increase in cell viability or a decrease in cytotoxicity in the presence of the calpain-inducing stimulus.
Visualizations
The following diagrams illustrate key concepts and workflows for studying calpain-mediated cytoskeletal protein degradation.
References
- 1. A calpain inhibitor attenuates cortical cytoskeletal protein loss after experimental traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beckman.com [beckman.com]
- 3. Calpain-mediated breakdown of cytoskeletal proteins contributes to cholecystokinin-induced damage of rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New inhibitors of calpain prevent degradation of cytoskeletal and myelin proteins in spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment with calpain inhibitor CEP-4143 inhibits calpain I activation and cytoskeletal degradation, improves neurological function, and enhances axonal survival after traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Calpain Regulates Actin Remodeling during Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. andrewslab.ca [andrewslab.ca]
Western blot protocol to detect calpain activity after SJA6017 treatment
Application Notes and Protocols
Topic: Western Blot Protocol to Detect Calpain Activity after SJA6017 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell motility, and apoptosis.[1][2] Dysregulation of calpain activity is implicated in numerous pathological conditions such as neurodegenerative diseases, cancer, and ischemic injury.[2] Consequently, the modulation of calpain activity with specific inhibitors is a significant area of therapeutic research.
SJA6017 is a potent, cell-permeable peptide aldehyde inhibitor that reversibly binds to the active site of calpains, particularly m-calpain.[1][3] Its efficacy has been demonstrated in reducing cellular damage in various models of disease.[1][4]
Directly measuring calpain activity can be challenging as its expression levels do not always correlate with its proteolytic function. A reliable method to assess calpain activity is to measure the cleavage of its specific intracellular substrates by Western blot. One of the most well-characterized substrates is α-spectrin, a cytoskeletal protein. Upon calpain activation, α-spectrin is cleaved into specific breakdown products (SBDPs), most notably fragments of 145 kDa and 150 kDa.[1][5][6]
This document provides a detailed protocol for inducing calpain activity in a cell-based model, treating with the calpain inhibitor SJA6017, and subsequently detecting the change in calpain activity by quantifying the reduction in α-spectrin cleavage via Western blot.
Principle of the Assay
This protocol is an indirect measure of calpain activity. The assay is based on the following principle:
-
Intracellular calpain is activated by inducing an influx of calcium using a calcium ionophore.
-
Activated calpain cleaves its native substrates, such as α-spectrin (approx. 240 kDa), into characteristic breakdown products (e.g., 145 kDa SBDP).
-
The calpain-specific inhibitor, SJA6017, will block this cleavage in a dose-dependent manner.
-
Western blotting is used to detect both full-length α-spectrin and its 145 kDa SBDP.
-
A decrease in the 145 kDa SBDP signal in SJA6017-treated samples compared to untreated, activated samples indicates inhibition of calpain activity.
Signaling Pathway and Experimental Workflow
Caption: Calpain activation pathway and the inhibitory action of SJA6017.
Caption: Experimental workflow for Western blot analysis of calpain activity.
Materials and Reagents
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microcentrifuge (4°C)
-
Homogenizer or sonicator (optional, for tissues)
-
Protein electrophoresis system (e.g., Mini-PROTEAN®)
-
Western blotting transfer system (wet or semi-dry)
-
Imaging system for chemiluminescence detection
-
Orbital shaker
-
pH meter
Reagents and Consumables
-
Cell line of interest (e.g., SH-SY5Y, Jurkat)
-
Complete cell culture medium
-
SJA6017 (Calpain Inhibitor)
-
Calcium Ionophore A23187 or Ionomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA or Bradford Protein Assay Kit
-
Laemmli Sample Buffer (4x or 2x)[7]
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents to cast gels
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or nitrocellulose membranes (0.45 µm)
-
Methanol
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween® 20 (TBST)
-
Primary Antibody: Mouse or Rabbit anti-α-Spectrin (non-erythroid) antibody
-
Loading Control Antibody: Anti-β-Actin, anti-GAPDH, or anti-β-Tubulin
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
SJA6017 Pre-treatment: One hour prior to calpain activation, replace the medium with fresh medium containing the desired concentrations of SJA6017 (e.g., 1, 10, 50 µM). Include a "vehicle control" group (e.g., DMSO).
-
Calpain Activation: Add the calcium ionophore (e.g., 5 µM A23187) to all wells except the negative control. Incubate for the determined optimal time (e.g., 30-60 minutes).
-
Treatment Groups: A recommended set of experimental groups includes:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the vehicle for SJA6017 and the ionophore.
-
Activator Only: Cells treated with the calcium ionophore only.
-
Inhibitor Treatment: Cells pre-treated with varying concentrations of SJA6017, followed by ionophore treatment.
-
Protein Lysate Preparation
-
Harvesting: After treatment, immediately place culture dishes on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each dish (e.g., 100 µL for a 60 mm dish).
-
Scraping: Use a cell scraper to collect the lysate into a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Store at -80°C or proceed to the next step.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg per lane).
SDS-PAGE and Western Transfer
-
Sample Preparation: Mix the calculated volume of lysate with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis: Load equal amounts of protein into the wells of a polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-α-Spectrin antibody (diluted in blocking buffer as recommended by the supplier) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane according to the manufacturer’s protocol. Immediately capture the chemiluminescent signal using an imaging system.
-
Loading Control: If desired, strip the membrane and re-probe with a loading control antibody (e.g., β-Actin) to ensure equal protein loading.
Data Presentation and Analysis
-
Densitometry: Quantify the band intensities for full-length α-spectrin (~240 kDa), the 145 kDa SBDP, and the loading control for each lane using imaging software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the 145 kDa SBDP band to the corresponding loading control band.
-
Analysis: Calculate the ratio of the 145 kDa SBDP to full-length α-spectrin or present the normalized SBDP values. A reduction in this value in SJA6017-treated samples indicates calpain inhibition.
-
Tabulation: Summarize the quantitative data in a table for clear comparison across treatment groups.
Table 1: Hypothetical Densitometry Results of Calpain Activity Assay
| Treatment Group | SJA6017 (µM) | Ionophore (5 µM) | Normalized 145 kDa SBDP Intensity (Arbitrary Units) | % Inhibition of Calpain Activity |
| Negative Control | - | - | 0.05 ± 0.01 | N/A |
| Activator Only | - | + | 1.00 ± 0.08 | 0% |
| Vehicle Control | 0 (Vehicle) | + | 0.98 ± 0.10 | 2% |
| SJA6017 | 1 | + | 0.65 ± 0.07 | 35% |
| SJA6017 | 10 | + | 0.21 ± 0.04 | 79% |
| SJA6017 | 50 | + | 0.09 ± 0.02 | 91% |
| % Inhibition is calculated relative to the "Activator Only" group. |
Conclusion
This protocol provides a robust framework for assessing the inhibitory effect of SJA6017 on intracellular calpain activity. By monitoring the cleavage of the endogenous substrate α-spectrin, researchers can effectively quantify the potency of calpain inhibitors in a physiologically relevant cellular context. Careful optimization of treatment times, inhibitor concentrations, and antibody dilutions will ensure high-quality, reproducible results valuable for both basic research and drug development applications.
References
- 1. Cell permeable calpain inhibitor SJA6017 provides functional protection to spinal motoneurons exposed to MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SJA6017, a newly synthesized peptide aldehyde inhibitor of calpain: amelioration of cataract in cultured rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Calcium Activated Protease Calpain in Experimental Retinal Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. nsjbio.com [nsjbio.com]
Application Notes and Protocols for Calpain Activity Assay Using Calpain Inhibitor VI as a Negative Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calpains are a family of intracellular, calcium-dependent cysteine proteases.[1] They play a crucial role in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, cell motility, and apoptosis.[2][3] Dysregulation of calpain activity has been implicated in numerous pathological conditions such as muscular dystrophy, neurodegenerative diseases, and cancer.[1] Therefore, the accurate measurement of calpain activity is essential for understanding its physiological roles and for the development of therapeutic inhibitors.
This document provides a detailed protocol for a fluorometric calpain activity assay. The assay relies on the cleavage of a specific substrate to release a fluorescent reporter. To ensure the measured activity is specific to calpain, a negative control is essential. Here, we describe the use of Calpain Inhibitor VI as a potent and specific negative control.
Principle of the Fluorometric Assay
The fluorometric assay provides a sensitive method for detecting calpain activity in cell lysates and tissue homogenates.[4] The principle is based on a calpain substrate, such as Ac-LLY-AFC, which is comprised of a short peptide sequence (Ac-LLY) recognized by calpain, linked to a fluorescent reporter molecule (AFC - 7-amino-4-trifluoromethyl coumarin). In its uncleaved state, the substrate emits blue light (λmax ≈ 400 nm).[5] Upon cleavage by active calpain, the free AFC molecule is released, which emits a bright yellow-green fluorescence (λmax ≈ 505 nm).[5][6] The increase in fluorescence intensity is directly proportional to the calpain activity in the sample.
Negative Control: this compound
This compound, also known as SJA6017, is a potent, cell-permeable, and reversible inhibitor of calpains. It is an ideal negative control for validating the specificity of the calpain activity assay.
-
Mechanism of Action: this compound acts as an allosteric inhibitor.[7] It binds to a site on the calpain enzyme distinct from the active site, inducing a conformational change that prevents the substrate from binding and being cleaved efficiently.[7]
-
Specificity: It exhibits strong inhibition against µ-calpain (calpain-1) and m-calpain (calpain-2) with IC₅₀ values of 7.5 nM and 78 nM, respectively.[8] It is important to note that it can also inhibit other cysteine proteases, such as cathepsin B (IC₅₀ = 15 nM) and cathepsin L (IC₅₀ = 1.6 nM), which should be considered when interpreting results from crude lysates.[8]
Using this compound allows researchers to distinguish between true calpain-mediated fluorescence and background signal from other proteases or non-enzymatic sources.
Signaling Pathway and Inhibition
The following diagram illustrates the basic mechanism of calpain activation and its inhibition by this compound. An influx of calcium ions into the cell is a primary trigger for calpain activation.[6]
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, but can be adapted for other formats. Perform all steps on ice to prevent unwanted protease activity.
5.1. Materials and Reagents
-
Cells or tissue of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Buffer (commercial kits provide optimized buffers that prevent auto-activation)[4]
-
Calpain Substrate (e.g., Ac-LLY-AFC, 1 mM stock in DMSO)
-
10X Reaction Buffer (provided in commercial kits)
-
Active Calpain (Positive Control)
-
This compound (Negative Control, 1 mM stock in DMSO)
-
Protein assay reagent (e.g., Coomassie-based)
-
96-well black, clear-bottom microplate
-
Microplate fluorometer
5.2. Reagent Preparation
-
Extraction Buffer: Use a commercially available buffer or a standard lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4). Keep on ice.
-
This compound Working Solution: Prepare a 10 µM working solution by diluting the 1 mM stock in Extraction Buffer. The final concentration in the assay will be approximately 100 nM, which is sufficient to inhibit both µ- and m-calpain.
-
Calpain Substrate Working Solution: Prepare a working solution as recommended by the manufacturer.
5.3. Sample Preparation (Cell Lysate)
-
Induce experimental conditions (e.g., treat cells with a compound to induce apoptosis). Prepare an untreated control cell population in parallel.
-
Harvest cells (approx. 1-2 x 10⁶ cells per sample) by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100 µL of ice-cold Extraction Buffer.[4]
-
Incubate on ice for 20 minutes, vortexing gently every 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Keep on ice.
-
Determine the protein concentration of the lysate. Note: If using an extraction buffer with high levels of reducing agents, dilute the lysate at least 10-fold before performing a Coomassie-based protein assay.[5]
5.4. Experimental Workflow Diagram
5.5. Assay Procedure
-
Plate Setup: In a 96-well black plate, prepare the following reactions. Adjust the final volume of each well to 100 µL with Extraction Buffer.
| Well Type | Component | Volume | Description |
| Sample | Cell Lysate (50-200 µg protein) | X µL | Measures calpain activity in the experimental sample. |
| Extraction Buffer | Up to 85 µL | ||
| Negative Control | Cell Lysate (50-200 µg protein) | X µL | Confirms that activity is from calpain. |
| This compound (10 µM) | 1 µL | ||
| Extraction Buffer | Up to 84 µL | ||
| Positive Control | Active Calpain | 1-2 µL | Ensures assay components are working correctly.[5] |
| Extraction Buffer | Up to 85 µL | ||
| Blank | Extraction Buffer | 85 µL | Measures background fluorescence of the buffer and substrate. |
-
Pre-incubation (for Negative Control): Add the this compound to the designated wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme before adding the substrate.
-
Reaction Initiation: Prepare a master mix containing the 10X Reaction Buffer and Calpain Substrate. Add 15 µL of this master mix (10 µL of 10X Reaction Buffer + 5 µL of Calpain Substrate) to each well.[5]
-
Incubation: Immediately incubate the plate at 37°C for 60 minutes.[4] Protect the plate from light.
-
Measurement: Read the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[5]
Data Presentation and Analysis
The change in calpain activity can be determined by comparing the fluorescence of the treated samples to the untreated or negative controls.[5]
-
Subtract the fluorescence value of the Blank well from all other readings to correct for background.
-
Normalize the calpain activity by dividing the fluorescence signal by the amount of protein in the well (e.g., RFU/µg protein).
-
Compare the normalized activity of your experimental samples to the untreated control. The sample treated with this compound should show a significant reduction in fluorescence, confirming assay specificity.
Table 1: Example Plate Setup and Expected Quantitative Data
| Well ID | Sample Type | Protein (µg) | This compound | Expected RFU (Background Subtracted) | Normalized Activity (RFU/µg) |
| A1, A2 | Blank | 0 | - | 50 | N/A |
| B1, B2 | Untreated Lysate | 100 | - | 2500 | 25.0 |
| C1, C2 | Treated Lysate | 100 | - | 8000 | 80.0 |
| D1, D2 | Treated + Inhibitor | 100 | + | 800 | 8.0 |
| E1, E2 | Positive Control | N/A | - | 15000 | N/A |
Note: RFU values are hypothetical and will vary based on the instrument, sample type, and substrate kinetics.
References
- 1. Calpain - Wikipedia [en.wikipedia.org]
- 2. LabCaS: Labeling calpain substrate cleavage sites from amino acid sequence using conditional random fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Use of Calpain Inhibitor VI in Cultured Rat Lenses to Study Cataracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cataract, the opacification of the lens, is a leading cause of blindness worldwide. A key mechanism implicated in the formation of many types of cataracts is the unregulated activity of calpains, a family of calcium-dependent cysteine proteases.[1][2] Hyperactivation of calpains within the lens leads to the proteolytic degradation of essential structural proteins, such as crystallins and cytoskeletal proteins, resulting in protein aggregation, light scattering, and ultimately, the loss of lens transparency.[1][3] Consequently, the inhibition of calpain activity presents a promising therapeutic strategy for the prevention and treatment of cataracts.[2][4]
Calpain Inhibitor VI, a cell-permeable inhibitor, offers a valuable tool for investigating the role of calpains in cataractogenesis and for screening potential anti-cataract therapies. These application notes provide a detailed protocol for utilizing this compound in an ex vivo model of cataract formation using cultured rat lenses. The protocol outlines the procedures for lens isolation, cataract induction via oxidative stress, treatment with this compound, and subsequent assessment of lens opacity and protein degradation.
Signaling Pathway of Calpain-Mediated Cataractogenesis
The signaling pathway leading to calpain-mediated cataract formation is initiated by an increase in intracellular calcium levels, which can be triggered by various stressors, including oxidative stress. This elevation in calcium activates calpains, leading to the cleavage of lens structural proteins and subsequent opacification.
Caption: Calpain activation cascade in cataract formation.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for studying the effect of this compound on cataract formation in cultured rat lenses.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Sprague-Dawley rats (10-12 days old)
-
Medium 199 (M199) with Earle’s salts
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein extraction buffer (RIPA or similar)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies (e.g., anti-α-spectrin, anti-β-crystallin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol 1: Rat Lens Organ Culture
-
Preparation of Culture Medium: Prepare complete culture medium by supplementing M199 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Pre-warm the medium to 37°C in a 5% CO₂ incubator.
-
Lens Extraction: Euthanize 10-12 day old Sprague-Dawley rats according to approved institutional animal care protocols. Disinfect the eyes with 70% ethanol. Under a dissecting microscope in a sterile hood, carefully enucleate the eyes and place them in sterile PBS. Make an incision at the limbus and gently remove the lens from the posterior of the eye, ensuring the capsule remains intact.
-
Lens Culture: Place each lens in an individual well of a 24-well plate containing 1.5 mL of pre-warmed complete culture medium. Incubate the lenses at 37°C in a humidified atmosphere of 5% CO₂. Allow the lenses to equilibrate for 24 hours before starting the experiment.
Protocol 2: Induction of Cataract and Treatment with this compound
-
Preparation of Treatment Media:
-
Control Group: Fresh complete culture medium.
-
H₂O₂ Group (Cataract Induction): Add H₂O₂ to the complete culture medium to a final concentration of 0.5 mM.[5]
-
H₂O₂ + this compound Group: First, dissolve this compound in DMSO to create a stock solution. Then, dilute the stock solution in complete culture medium to the desired final concentration (e.g., 10-50 µM). Finally, add H₂O₂ to a final concentration of 0.5 mM. Note: The final DMSO concentration should be less than 0.1% to avoid solvent-induced toxicity.
-
-
Treatment: After the 24-hour equilibration period, carefully replace the medium in each well with the appropriate treatment medium.
-
Incubation: Incubate the lenses for 24 to 96 hours. The development of opacity can be monitored at regular intervals (e.g., every 24 hours).
Protocol 3: Assessment of Lens Opacity
-
Imaging: At the end of the incubation period, photograph each lens using a stereomicroscope with dark-field illumination. Maintain consistent lighting and magnification for all images.
-
Opacity Grading: Quantify the degree of lens opacification from the captured images using image analysis software (e.g., ImageJ). A grading scale can be established based on the area and intensity of the opacity.
Protocol 4: Biochemical Analysis of Protein Degradation
-
Protein Extraction: After imaging, wash the lenses with ice-cold PBS. Homogenize each lens individually in protein extraction buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of each lens homogenate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key calpain substrates, such as α-spectrin or β-crystallin. The appearance of specific breakdown products (e.g., a 145 kDa fragment of α-spectrin) is indicative of calpain activity.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to compare the levels of protein degradation between the different treatment groups.
-
Data Presentation
Table 1: Lens Opacity Scores
| Treatment Group | Incubation Time (hours) | Mean Opacity Score ± SD |
| Control | 48 | 0.5 ± 0.2 |
| H₂O₂ (0.5 mM) | 48 | 3.8 ± 0.5 |
| H₂O₂ + this compound (25 µM) | 48 | 1.2 ± 0.3 |
Note: Opacity scores are based on a 0-5 scale, where 0 is completely transparent and 5 is completely opaque. Data are representative.
Table 2: Quantification of α-Spectrin Breakdown Product (145 kDa)
| Treatment Group | Incubation Time (hours) | Relative Band Intensity (normalized to control) |
| Control | 48 | 1.0 |
| H₂O₂ (0.5 mM) | 48 | 4.5 |
| H₂O₂ + this compound (25 µM) | 48 | 1.8 |
Note: Data are representative of densitometric analysis from Western blots.
Conclusion
This set of protocols provides a comprehensive framework for investigating the efficacy of this compound in preventing cataract formation in a rat lens organ culture model. By following these detailed methodologies, researchers can obtain both morphological and biochemical data to elucidate the role of calpain in oxidative stress-induced cataracts and to evaluate the therapeutic potential of novel calpain inhibitors.
References
- 1. Calpains as mechanistic drivers and therapeutic targets for ocular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpains: targets of cataract prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calpain Expression and Activity during Lens Fiber Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effect and recovery of long-term H2O2 exposure on lens morphology and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Calpain Inhibitor VI solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Calpain Inhibitor VI in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 5 mg/mL.[1] It is recommended to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into your aqueous experimental buffer.
Q2: My this compound is a lyophilized solid. How should I handle it?
A2: this compound is supplied as a lyophilized solid.[1] Before use, allow the vial to warm to room temperature to prevent condensation of moisture, which could affect the stability and solubility of the compound.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS or Tris?
A3: Directly dissolving this compound, a hydrophobic peptide aldehyde, in aqueous buffers is generally not recommended as it can lead to precipitation.[2][3] It is best to first dissolve it in an organic solvent like DMSO to create a stock solution.
Q4: What is the maximum concentration of DMSO that can be used in my cell-based assay?
A4: The tolerance of cell lines to DMSO can vary. However, for most cell-based assays, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[4]
Q5: My inhibitor precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for strategies to overcome this, such as using co-solvents, adjusting the dilution method, or using surfactants.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing working solutions of this compound in aqueous buffers.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The hydrophobic nature of this compound causes it to come out of solution when the concentration of the organic solvent (DMSO) is significantly lowered.[2][3] | 1. Modify the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.2. Use a Co-solvent/Surfactant System: For challenging applications, a multi-component solvent system can be employed. A formulation similar to that used for other calpain inhibitors can be adapted. For example, a vehicle consisting of DMSO, PEG300, and a surfactant like Tween-80 can improve solubility.[5] See the detailed experimental protocol below.3. Sonication: After dilution, briefly sonicating the solution can help to break up small aggregates and improve dissolution.[3] |
| Cloudy or hazy solution after dilution | This indicates that the inhibitor is not fully dissolved and may be present as a fine suspension. | 1. Centrifugation: Before adding the inhibitor solution to your experiment, centrifuge it at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet any undissolved compound. Use the supernatant for your assay to ensure you are working with a homogenous solution.[3]2. Increase the Final DMSO Concentration (with caution): If your experimental system allows, you may test increasing the final DMSO concentration slightly (e.g., from 0.1% to 0.5%). Always run a vehicle control to account for any effects of the solvent.[4] |
| Inconsistent experimental results | This could be due to inaccurate concentration of the inhibitor in the working solution because of incomplete dissolution. | 1. Prepare Fresh Working Solutions: Do not store diluted aqueous solutions of this compound for extended periods, as the inhibitor may precipitate over time. Prepare fresh dilutions for each experiment from a frozen DMSO stock.2. Validate Solubilization Method: If possible, you can validate your solubilization method by measuring the concentration of the inhibitor in your final working solution using a suitable analytical technique like HPLC. |
Experimental Protocols
Protocol 1: Standard Dilution from DMSO Stock
This protocol is suitable for most applications where a low final concentration of the inhibitor is required.
-
Prepare a 10 mM Stock Solution in DMSO:
-
This compound has a molecular weight of 372.46 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.72 mg of the lyophilized powder in 1 mL of 100% DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock solution in 100% DMSO to create an intermediate stock (e.g., 1 mM). This can make the final dilution into aqueous buffer more accurate.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer to achieve the desired final concentration.
-
Crucially, ensure the final DMSO concentration in your working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Vortex the solution immediately and vigorously after adding the DMSO stock.
-
Protocol 2: Enhanced Solubility using a Co-solvent System
This protocol is adapted from methods used for other hydrophobic calpain inhibitors and can be used if precipitation is observed with the standard protocol.[5]
-
Prepare a Concentrated Stock Solution in DMSO:
-
Prepare a stock solution in 100% DMSO as described in Protocol 1.
-
-
Prepare the Working Solution using a Co-solvent Mixture:
-
For a 1 mL final working solution, follow these steps in order:
-
In a microcentrifuge tube, add the required volume of your DMSO stock solution.
-
Add 400 µL of PEG300 and vortex to mix.
-
Add 50 µL of Tween-80 and vortex to mix.
-
Add your aqueous buffer (e.g., saline, PBS, or cell culture medium) to bring the final volume to 1 mL.
-
Vortex thoroughly.
-
-
The final concentrations of the vehicle components will be: DMSO (dependent on the stock volume added), 40% PEG300, and 5% Tween-80. Adjust the initial stock concentration and added volume to achieve your desired final inhibitor concentration while keeping the DMSO level as low as possible.
-
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Simplified Calpain Signaling Pathway
References
- 1. This compound [sigmaaldrich.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. medchemexpress.com [medchemexpress.com]
Stability of Calpain Inhibitor VI in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Calpain Inhibitor VI.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound in DMSO?
A1: this compound is soluble in DMSO at approximately 5 mg/mL.[1][2] For optimal use, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. After reconstitution, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[3] To prepare the stock solution, allow the lyophilized powder to reach room temperature in a desiccator before opening the vial to prevent condensation.[4]
Q2: What is the stability of this compound in DMSO when stored at -20°C?
A2: The stability of this compound in DMSO at -20°C can vary based on handling and storage conditions. According to manufacturer data, stock solutions are generally stable for up to 3 months when stored at -20°C. For longer-term storage, some suppliers indicate that the lyophilized solid is stable for at least four years at -20°C.[1] It is best practice to use a freshly prepared stock solution for critical experiments.
| Storage Condition | Form | Stability | Source |
| -20°C | Lyophilized Solid | ≥ 4 years | Cayman Chemical[1] |
| -20°C | Reconstituted in DMSO | Up to 3 months | Sigma-Aldrich |
| -20°C | In Solvent (General Guidance) | 1 month | MedChemExpress[3] |
| -80°C | In Solvent (General Guidance) | 6 months | MedChemExpress[3] |
Q3: My this compound solution in DMSO appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?
A3: Precipitation of organic compounds like this compound upon dilution in aqueous solutions is a common issue. This often occurs when the final concentration of DMSO is too low to maintain solubility. To prevent this, it is recommended to first make serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to the final desired concentration. Then, add this diluted DMSO solution to your aqueous buffer or cell culture medium.[4] Gentle vortexing or sonication can also aid in dissolution.[5] The final concentration of DMSO in your experiment should be kept as low as possible, preferably 2% or lower, to minimize solvent-induced toxicity.[3]
Q4: What are the known off-target effects of Calpain Inhibator VI?
A4: this compound is a potent and reversible inhibitor of both µ-calpain and m-calpain. However, it also exhibits inhibitory activity against other cysteine proteases, notably cathepsin B and cathepsin L.[1][2] It is important to consider these off-target effects when interpreting experimental results. The inhibitor is reported to be selective over other cysteine and serine proteases like factor VIIa, factor Xa, trypsin, chymotrypsin, and the proteasome.[1]
| Target Enzyme | IC₅₀ |
| µ-calpain | 7.5 nM[1][2] |
| m-calpain | 78 nM[1][2] |
| Cathepsin B | 15 nM[1][2] |
| Cathepsin L | 1.6 nM[1][2] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected inhibition | Degraded inhibitor: Improper storage or multiple freeze-thaw cycles of the DMSO stock solution. | Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. |
| Precipitation of inhibitor: The inhibitor may have precipitated out of the aqueous experimental buffer. | Follow the recommended procedure for diluting the DMSO stock solution (see FAQ Q3). Visually inspect for any precipitate before use. | |
| Incorrect inhibitor concentration: Calculation errors or inaccurate pipetting. | Double-check all calculations and ensure micropipettes are calibrated. | |
| High background signal in calpain activity assay | Auto-activation of calpain: Calpain may be auto-activating during sample preparation. | Use an extraction buffer that prevents auto-activation, as provided in many commercial assay kits. |
| Contamination with other proteases: The sample may contain other proteases that can cleave the fluorescent substrate. | Use a calpain-specific substrate and consider including a cocktail of other protease inhibitors during sample preparation. | |
| Cell toxicity or unexpected cellular effects | High DMSO concentration: The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically <0.5%). Run a vehicle control (DMSO alone) to assess solvent toxicity. |
| Off-target effects: The observed phenotype may be due to the inhibition of other proteases like cathepsins. | Consider using a structurally different calpain inhibitor as a control to confirm that the observed effect is due to calpain inhibition. Perform experiments to rule out the involvement of cathepsins if they are relevant to your biological system. |
Experimental Protocols
Calpain Activity Assay (Fluorometric)
This protocol is a general guideline for measuring calpain activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound
-
Extraction Buffer (designed to prevent calpain auto-activation)
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (Positive Control)
-
96-well black plate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Treat cells with the desired stimulus to induce calpain activity. Include an untreated control group.
-
Harvest approximately 1-2 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes, gently mixing occasionally.
-
Centrifuge at 10,000 x g for 1 minute to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Dilute the cell lysate to a final protein concentration of 50-200 µg in Extraction Buffer to a final volume of 85 µL per well in a 96-well plate.
-
Negative Control: For some wells containing treated cell lysate, add 1 µL of a potent calpain inhibitor to confirm the signal is calpain-dependent.
-
Positive Control: Add 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the treated samples to the untreated controls to determine the change in calpain activity.
-
Activity can be expressed as Relative Fluorescence Units (RFU) per milligram of protein.
-
Visualizations
Caption: Calpain activation by cellular stress and its allosteric inhibition by this compound.
Caption: A typical workflow for a fluorometric calpain activity assay using this compound.
Caption: A decision-making workflow for troubleshooting inconsistent results with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound The this compound, also referenced under CAS 190274-53-4, controls the biological activity of Calpain. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | 190274-53-4 [sigmaaldrich.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
How to address Calpain Inhibitor VI cross-reactivity with cathepsins B and L
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Calpain Inhibitor VI and encountering cross-reactivity with Cathepsins B and L.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as SJA6017, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor.[1] Its primary targets are the calcium-dependent cysteine proteases, µ-calpain (calpain-1) and m-calpain (calpain-2).[2][3]
Q2: What is the known cross-reactivity of this compound?
This compound is known to potently inhibit the lysosomal cysteine proteases Cathepsin B and Cathepsin L.[1][2][3] This off-target activity is a critical consideration in experimental design and data interpretation.
Q3: Why is it important to address this cross-reactivity?
Q4: What are the key differences in the optimal activity conditions for calpains and cathepsins?
A primary distinguishing factor is their optimal pH range. Calpains are cytosolic proteases that are active at a neutral pH (around 7.4), while cathepsins are primarily found in lysosomes and exhibit optimal activity at an acidic pH (typically pH 4.5-6.2).[3][4][5][6] This difference can be exploited in biochemical assays to differentiate their activities.
Inhibitor Specificity Data
The following table summarizes the inhibitory potency (IC50) of this compound against its primary targets and major off-targets.
| Inhibitor | Target Protease | IC50 (nM) |
| This compound | µ-calpain (Calpain-1) | 7.5[1][2][3] |
| m-calpain (Calpain-2) | 78[1][2][3] | |
| Cathepsin B | 15[1][2][3] | |
| Cathepsin L | 1.6[1][2][3] |
Troubleshooting Guide
This guide provides a step-by-step approach to dissecting the effects of this compound and confirming the role of calpains in your experimental system.
Issue: Unclear if the observed effect is due to calpain or cathepsin inhibition.
This workflow will guide you through biochemical and cell-based methods to differentiate between calpain and cathepsin activity.
Caption: Troubleshooting workflow for this compound cross-reactivity.
Experimental Protocols
Differentiating Protease Activity with Fluorometric Assays
This protocol allows for the differential measurement of calpain and cathepsin activity in cell lysates based on pH optima and substrate specificity.
Caption: Workflow for differential protease activity assays.
Methodology:
-
Cell Lysis: Prepare cell lysates using a buffer that preserves protease activity. Commercially available kits for calpain and cathepsin assays provide suitable lysis buffers.
-
Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading in each assay.
-
Calpain Activity Assay:
-
In a 96-well plate, add cell lysate to wells containing a reaction buffer at pH 7.4.
-
Add this compound to treatment wells and a vehicle control (e.g., DMSO) to control wells.
-
Initiate the reaction by adding a calpain-specific fluorogenic substrate, such as Ac-LLY-AFC.
-
Incubate at 37°C and measure fluorescence at Ex/Em = 400/505 nm.
-
-
Cathepsin B/L Activity Assay:
-
In a separate 96-well plate, add the same amount of cell lysate to wells containing a reaction buffer at an acidic pH (e.g., pH 5.5 for Cathepsin B, pH 5.0 for Cathepsin L).
-
Add this compound or vehicle control.
-
Initiate the reaction by adding a cathepsin B-specific substrate (e.g., Ac-RR-AFC) or a cathepsin L-specific substrate (e.g., Ac-FR-AFC).
-
Incubate at 37°C and measure fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis: Compare the percentage of inhibition by this compound in the neutral pH assay versus the acidic pH assays. Significant inhibition in both indicates cross-reactivity in your system.
Immunoblotting for Calpain-Specific Substrate Cleavage
This protocol helps to visualize the specific activity of calpain by detecting the cleavage of its endogenous substrate, αII-spectrin.
Methodology:
-
Cell Treatment: Treat cells with your experimental stimulus in the presence or absence of this compound.
-
Protein Extraction: Lyse cells and collect total protein.
-
SDS-PAGE and Western Blot:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody that specifically recognizes the calpain-cleaved fragment of αII-spectrin (SBDP, spectrin breakdown product) of 145 kDa.[7][8] An antibody against total αII-spectrin (250 kDa) should be used as a loading control.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: A decrease in the 145 kDa SBDP band in the presence of this compound suggests specific inhibition of calpain activity.
Genetic Knockdown using siRNA
This approach provides a highly specific method to confirm the role of calpain or cathepsins in your observed phenotype.
Caption: Workflow for genetic knockdown using siRNA.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA constructs specifically targeting calpain (e.g., CAPN1 or CAPN2 subunits) or cathepsin B (CTSB) and/or cathepsin L (CTSL). A non-targeting scrambled siRNA should be used as a negative control.[9][10]
-
Knockdown Confirmation: After 48-72 hours, confirm the reduction in the target protein levels using Western blotting or qPCR.
-
Experimentation: Perform your experiment and assess the biological outcome.
-
Data Interpretation:
-
If the phenotype observed with this compound is replicated in calpain-knockdown cells but not in cathepsin-knockdown cells, it strongly suggests the effect is calpain-mediated.
-
If the phenotype is replicated in cathepsin-knockdown cells, the effect is likely due to off-target cathepsin inhibition.
-
By employing these troubleshooting strategies and alternative experimental approaches, researchers can confidently delineate the specific contributions of calpain and cathepsin inhibition when using this compound.
References
- 1. bonnus.ulb.uni-bonn.de [bonnus.ulb.uni-bonn.de]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. researchgate.net [researchgate.net]
- 6. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical, Structural and Biomarker Evidence for Calpain-Mediated Cytoskeletal Change Following Diffuse Brain Injury Uncomplicated by Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulation of BDNF/TrkB signaling mediated by NMDAR/Ca2+/calpain might contribute to postoperative cognitive dysfunction in aging mice | springermedizin.de [springermedizin.de]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Calpain Inhibitor VI Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calpain Inhibitor VI (also known as SJA6017) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of calpains.[1] Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction and cytoskeletal remodeling.[2] Dysregulation of calpain activity is implicated in several diseases, making its inhibitors valuable research tools. This compound also shows inhibitory activity against cathepsins B and L.[1]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅FN₂O₄S | [3] |
| Molecular Weight | 372.5 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (5 mg/mL) | |
| Purity | ≥95% | [3] |
Q3: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C.
Calpain Signaling Pathway
Calpains are activated by an influx of calcium ions (Ca²⁺), which can be triggered by various stimuli, including growth factors and cellular stress. Once activated, calpains cleave a wide range of substrate proteins, leading to downstream cellular effects.
Caption: Simplified diagram of the calpain signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Disclaimer: These are suggested starting protocols and should be optimized for your specific experimental model and conditions. Always perform small-scale pilot studies to determine the optimal dosage and vehicle tolerability.
Protocol 1: Intraperitoneal (IP) Injection
This protocol is a starting point for delivering this compound via intraperitoneal injection, a common route for preclinical studies.
Materials:
-
This compound (SJA6017)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. For example, dissolve 5 mg of the inhibitor in 500 µL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Working Solution Preparation (Example for a 10 mg/kg dose in a 25g mouse):
-
Target dose: 10 mg/kg
-
Mouse weight: 25 g = 0.025 kg
-
Total dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume: Aim for 100-200 µL. Let's use 100 µL.
-
Final concentration of working solution: 0.25 mg / 0.1 mL = 2.5 mg/mL
-
Vehicle composition: A common vehicle for IP injection of hydrophobic compounds is 10% DMSO in saline.[2]
-
Calculation:
-
Volume of stock solution needed: (2.5 mg/mL * 100 µL) / 10 mg/mL = 25 µL
-
Volume of saline needed: 100 µL total volume - 25 µL stock = 75 µL. This results in a 25% DMSO final concentration which may be too high.
-
-
Revised Calculation for 10% DMSO:
-
To achieve a final DMSO concentration of 10%, the stock solution volume will be 10% of the total volume.
-
Let the total volume be V. Then 0.1 * V = Volume of stock.
-
We need 0.25 mg of the inhibitor. From the 10 mg/mL stock, this is 25 µL.
-
So, 0.1 * V = 25 µL, which means V = 250 µL.
-
Therefore, take 25 µL of the 10 mg/mL stock and add 225 µL of sterile saline. This gives a final concentration of 1 mg/mL in 10% DMSO.
-
To administer 10 mg/kg, you would inject 250 µL of this 1 mg/mL solution into a 25g mouse.
-
-
-
Administration:
-
Administer the working solution via intraperitoneal injection.
-
Always include a vehicle control group (10% DMSO in saline) in your experiment.
-
Protocol 2: Intravenous (IV) Injection
IV administration of DMSO-solubilized compounds can be challenging due to the risk of precipitation. This protocol provides a starting point, but extensive optimization is crucial.
Materials:
-
This compound (SJA6017)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or PBS
-
Polyethylene glycol 400 (PEG400), sterile (optional co-solvent)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution in 100% DMSO as described in Protocol 1.
-
Working Solution Preparation (Example for a 1 mg/kg dose in a 25g mouse):
-
Target dose: 1 mg/kg
-
Mouse weight: 0.025 kg
-
Total dose per mouse: 0.025 mg
-
Injection volume: Aim for 50-100 µL for tail vein injection. Let's use 50 µL.
-
Final concentration of working solution: 0.025 mg / 0.05 mL = 0.5 mg/mL
-
Vehicle composition: To minimize precipitation, a co-solvent system is recommended. A common vehicle for IV injection is a mixture of DMSO, PEG400, and saline. A suggested starting ratio is 5-10% DMSO, 30-40% PEG400, and the remainder saline.
-
Calculation for a vehicle of 10% DMSO, 40% PEG400, 50% Saline:
-
Volume of stock solution needed (from 10 mg/mL stock): (0.5 mg/mL * 50 µL) / 10 mg/mL = 2.5 µL. This is difficult to measure accurately.
-
-
Alternative Stock Preparation: Prepare a more dilute stock, for example, 2 mg/mL in 100% DMSO.
-
Volume of 2 mg/mL stock needed: (0.5 mg/mL * 50 µL) / 2 mg/mL = 12.5 µL.
-
-
Working Solution Preparation (100 µL total volume):
-
10 µL of 2 mg/mL this compound in DMSO (provides 0.02 mg, for a 0.8 mg/kg dose in a 25g mouse)
-
40 µL of PEG400
-
50 µL of sterile saline
-
Mix the DMSO stock and PEG400 first, then slowly add the saline while vortexing to reduce the risk of precipitation.
-
-
-
Administration:
-
Administer the working solution slowly via tail vein injection.
-
Visually inspect the solution for any signs of precipitation before and during administration.
-
Include a vehicle control group (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock with aqueous buffer | This compound is hydrophobic and has low aqueous solubility. Rapid change in solvent polarity causes the compound to crash out of solution. | - Slow Dilution: Add the aqueous buffer to the DMSO stock very slowly while vortexing vigorously. - Use of Co-solvents: Incorporate a co-solvent like PEG400 or ethanol into your formulation. A common practice is to mix the DMSO stock with the co-solvent before adding the aqueous component. - Surfactants: Consider adding a small percentage of a biocompatible surfactant such as Tween 80 (e.g., 1-5%) to your vehicle. - Alternative Vehicles: For some applications, oil-based vehicles (e.g., corn oil, sesame oil) may be suitable for IP or subcutaneous routes, but not for IV. |
| Animal distress or toxicity after injection | The vehicle, particularly at high concentrations of DMSO, can cause local irritation, pain, or systemic toxicity. | - Reduce DMSO Concentration: Aim for a final DMSO concentration of 10% or less for IP injections, and ideally lower for IV injections.[4] - Vehicle Control: Always include a vehicle-only control group to assess the effects of the vehicle itself. - Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your final formulation. - Monitor Animals Closely: Observe animals for signs of distress such as lethargy, ruffled fur, or abnormal behavior. |
| Inconsistent or lack of in vivo efficacy | - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Instability: The peptide aldehyde may be susceptible to degradation in vivo. - Incorrect Dosing: The dose may be too low. | - Optimize Formulation: Experiment with different vehicle compositions to improve solubility and stability. - Pharmacokinetic (PK) Studies: If possible, conduct PK studies to determine the concentration of the inhibitor in plasma and target tissues over time. - Dose-Response Study: Perform a dose-response study to identify the optimal effective dose. |
| Difficulty dissolving the compound | The compound may have aggregated over time or the incorrect solvent is being used. | - Fresh Stock: Prepare fresh stock solutions regularly. - Sonication/Warming: Gentle warming (to 37°C) and sonication can aid in dissolving the compound in DMSO. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study with this compound.
Caption: A generalized workflow for conducting in vivo experiments using this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. A cysteine proteinase inhibitor ALLN alleviates bleomycin-induced skin and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain activation is involved in acute manganese neurotoxicity in the rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Calpain Inhibitor VI vs. MG132: A Comparative Guide to Calpain Inhibition
For researchers, scientists, and drug development professionals, selecting the appropriate tool to dissect cellular processes is paramount. This guide provides a comprehensive comparison of two commonly used calpain inhibitors, Calpain Inhibitor VI and MG132, to aid in the selection of the most suitable compound for inhibiting calpain activity in experimental settings.
Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in various cellular functions, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of calpain activity has been implicated in a range of pathologies, making calpain inhibitors valuable research tools and potential therapeutic agents. This guide focuses on a detailed comparison of this compound and MG132, presenting their mechanisms of action, potency, specificity, and supporting experimental data to facilitate informed decisions in research applications.
Performance Comparison at a Glance
The following table summarizes the key characteristics of this compound and MG132 based on available data. It is important to note that the IC50 values presented are from various sources and may have been determined under different experimental conditions.
| Feature | This compound (SJA6017) | MG132 (Z-Leu-Leu-Leu-CHO) |
| Primary Target | Calpains | Proteasome |
| Mechanism of Action | Allosteric inhibitor, inducing conformational changes that hinder substrate access.[1] | Peptide aldehyde that covalently modifies the active site of the enzyme.[1] It is a reversible inhibitor.[2] |
| Potency (IC50 for Calpain) | µ-calpain: 7.5 nM[3] m-calpain: 78 nM[4] | 1.2 µM |
| Potency (IC50 for other targets) | Cathepsin B: 15 nM Cathepsin L: 1.6 nM | Proteasome: 100 nM |
| Specificity | Selective for calpains and some cathepsins over other proteases like the proteasome. | Primarily a proteasome inhibitor with off-target activity against calpains and other proteases at higher concentrations.[5][6][7] |
| Key Research Applications | Studying the specific roles of calpains in cellular processes. | Primarily used for studying the ubiquitin-proteasome pathway; can be used to study calpain function, but with caution due to its potent proteasome inhibition. |
In-Depth Analysis
This compound: A More Selective Tool for Calpain Research
This compound, also known as SJA6017, is a potent and selective inhibitor of calpains.[3] Its allosteric mechanism of action, where it binds to a site distinct from the active site to induce a conformational change, contributes to its specificity.[1] With IC50 values in the nanomolar range for both µ-calpain and m-calpain, it is a highly effective inhibitor of these enzymes.[3][4] While it also shows inhibitory activity against cathepsins B and L, it is reported to be selective against the proteasome and other serine proteases. This selectivity makes this compound a preferred choice when the primary goal is to investigate the specific roles of calpain in cellular pathways without the confounding effects of broad proteasome inhibition.
MG132: A Potent Proteasome Inhibitor with Calpain Cross-Reactivity
MG132 is a widely used and potent inhibitor of the 26S proteasome.[5] Its primary application in cell biology research is to study the ubiquitin-proteasome system, which is responsible for the degradation of the majority of intracellular proteins. However, MG132 is also known to inhibit calpain activity, albeit at a higher concentration than its potent proteasome inhibition. The IC50 for calpain is in the micromolar range, which is significantly higher than that for the proteasome. This dual activity necessitates careful interpretation of experimental results when using MG132 to study calpain-mediated processes. In some contexts, the observed cellular effects of MG132 attributed to calpain inhibition have been confirmed by using more specific calpain inhibitors. For instance, the inhibition of SARS-CoV replication by MG132 was shown to be a result of its effect on m-calpain rather than the proteasome.[8][9]
Experimental Methodologies
To aid in the design of comparative studies, a general protocol for a fluorometric calpain activity assay is provided below. This protocol is a synthesis of commonly used methods and can be adapted for specific experimental needs.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound and MG132 on purified calpain.
Materials:
-
Purified calpain (µ-calpain or m-calpain)
-
This compound
-
MG132
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a reducing agent like DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Inhibitor Preparation: Prepare stock solutions of this compound and MG132 in a suitable solvent (e.g., DMSO). Create a serial dilution of each inhibitor in the assay buffer to achieve a range of final concentrations for the IC50 determination.
-
Enzyme Preparation: Dilute the purified calpain enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a fixed volume of the diluted calpain enzyme. b. Add the serially diluted inhibitors to the respective wells. Include a control well with the solvent (e.g., DMSO) alone (no inhibitor). c. Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition and Measurement: a. Initiate the reaction by adding the fluorogenic calpain substrate to each well. b. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over a specific time period (kinetic measurement) or at a single endpoint.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration. b. Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Visualizing the Cellular Context
To better understand the biological relevance of calpain inhibition, the following diagrams illustrate a key signaling pathway involving calpain and a typical experimental workflow for comparing inhibitors.
Caption: Calpain's role in the intrinsic apoptosis pathway.
Caption: Experimental workflow for comparing enzyme inhibitors.
Conclusion
The choice between this compound and MG132 for inhibiting calpain activity hinges on the specific experimental question. For studies aiming to elucidate the direct roles of calpains, the high potency and selectivity of This compound make it the superior choice. Its allosteric mechanism of action also presents a distinct mode of inhibition compared to active-site-directed inhibitors.
Conversely, MG132 , while a potent calpain inhibitor, is primarily a proteasome inhibitor. Its use in studying calpain function should be approached with caution, and ideally, findings should be validated with more selective calpain inhibitors. However, its dual-inhibitory nature can be leveraged in specific experimental designs where the simultaneous inhibition of both the proteasome and calpain is desired.
Ultimately, a thorough understanding of the pharmacological profiles of these inhibitors, as detailed in this guide, is crucial for the rigorous design and accurate interpretation of research findings in the field of calpain biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MG-132, an inhibitor of proteasomes and calpains, induced inhibition of oocyte maturation and aneuploidy in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (SJA6017) | Calpain抑制剂 | MCE [medchemexpress.cn]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of calpain and proteasome inhibition on Ca2+-dependent proteolysis and muscle histopathology in the mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Severe acute respiratory syndrome coronavirus replication is severely impaired by MG132 due to proteasome-independent inhibition of M-calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Severe Acute Respiratory Syndrome Coronavirus Replication Is Severely Impaired by MG132 due to Proteasome-Independent Inhibition of M-Calpain - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Calpain Inhibitor VI's inhibitory effect on calpain-1 using western blot
For researchers in cellular biology, neuroscience, and drug development, the precise inhibition of specific proteases is paramount. Calpains, a family of calcium-dependent cysteine proteases, are implicated in a multitude of cellular processes, and their dysregulation is linked to various pathologies. This guide provides a comparative analysis of Calpain Inhibitor VI and its efficacy in inhibiting calpain-1, with a focus on validation using western blot analysis.
This publication offers an objective comparison of this compound with other commercially available calpain inhibitors, supported by quantitative data. Detailed experimental protocols are provided to enable researchers to replicate and verify these findings in their own laboratories.
Performance Comparison of Calpain Inhibitors
This compound is a potent, cell-permeable peptide aldehyde that acts as a reversible inhibitor of calpain.[1] Its primary mechanism of action is through allosteric inhibition, where it binds to a site distinct from the active site, inducing a conformational change that hinders substrate access.[2] While effective against calpain-1 (μ-calpain), it's important to note its cross-reactivity with other proteases, particularly calpain-2 (m-calpain) and cathepsins B and L.[1] For researchers requiring high specificity, alternative inhibitors should be considered.
The following table summarizes the inhibitory concentrations (IC50) of this compound and other common calpain inhibitors against calpain-1 and other proteases. This data is crucial for selecting the most appropriate inhibitor for a given experimental design.
| Inhibitor | Target | IC50 (nM) | Other Notable Targets (IC50 in nM) | Mechanism of Action |
| This compound | Calpain-1 (µ-calpain) | 7.5 [1] | Calpain-2 (m-calpain): 78, Cathepsin B: 15, Cathepsin L: 1.6[1] | Allosteric[2] |
| Calpeptin | Calpain-1 | 40 | Calpain-2, Cathepsin B, Cathepsin L | Competitive |
| ALLM (Calpain Inhibitor I) | Calpain-1 | 190 | Calpain-2, Cathepsin L | Reversible, Aldehyde |
| ALLN (Calpain Inhibitor II) | Calpain-1 | 250 | Calpain-2, Cathepsin B, Cathepsin L | Reversible, Aldehyde |
| MDL-28170 (Calpain Inhibitor III) | Calpain-1 & 2 | - | Cathepsin B, Cathepsin L | Reversible, Peptide |
| PD 150606 | Calpain | - | - | Non-competitive[2] |
| E64 | Cysteine Proteases | (IC50= 0.57 ± 0.01 μM for calpain)[3] | Broad-spectrum cysteine protease inhibitor | Irreversible, Epoxide |
| BDA-410 | Calpain-1/Calpain-2 | 21.4[3] | Papain: 400, Cathepsin B: 16,000[3] | Highly Selective |
Experimental Validation: Western Blot Protocol
The most common method to assess calpain-1 activity and its inhibition in a cellular context is to monitor the cleavage of its downstream substrates via western blot. A widely used and well-characterized substrate is α-spectrin, a cytoskeletal protein. Upon calpain activation, full-length α-spectrin (approximately 280 kDa) is cleaved, generating specific breakdown products, notably a 145 kDa fragment.[4] A decrease in the intensity of this 145 kDa band in the presence of an inhibitor indicates successful inhibition of calpain activity.
Below is a detailed protocol for validating the inhibitory effect of this compound on calpain-1 using western blot analysis of α-spectrin cleavage.
Materials and Reagents
-
Cells or tissue of interest
-
Calpain-1 activator (e.g., calcium ionophore like A23187 or ionomycin)
-
This compound
-
Alternative calpain inhibitors (for comparison)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-α-II Spectrin antibody (detects full-length and cleavage products)
-
Anti-Calpain-1 antibody (to confirm protein expression)
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1 hour). Include a vehicle-only (DMSO) control.
-
Induce calpain-1 activation by treating cells with a calcium ionophore (e.g., 1-5 µM A23187) for a short period (e.g., 15-30 minutes). Include an untreated control group.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against α-spectrin (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities. A successful inhibition will be indicated by a decrease in the 145 kDa spectrin breakdown product in the inhibitor-treated samples compared to the activator-only treated sample.
-
Normalize the spectrin fragment band intensity to the loading control (GAPDH or β-actin).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
References
Comparative Efficacy of Calpain Inhibitor VI and Endogenous Calpastatin
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the synthetic, cell-permeable Calpain Inhibitor VI and the endogenous protein inhibitor, calpastatin. The focus is on their respective efficacy, mechanisms of action, and specificity, supported by quantitative data and experimental protocols to aid in the selection of the appropriate inhibitor for research applications.
Introduction to Calpain Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases.[1][2] These enzymes play crucial roles in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, cell proliferation, and apoptosis.[1][3] The two most well-characterized isoforms are calpain-1 (µ-calpain) and calpain-2 (m-calpain), which are ubiquitously expressed in mammals.[1]
Given their involvement in numerous physiological functions, the dysregulation and overactivation of calpains are implicated in a range of pathologies, such as neurodegenerative diseases, cancer, cataract formation, and ischemia-reperfusion injury.[2][3] This makes calpains significant therapeutic targets. Their activity is tightly regulated in vivo by the specific endogenous inhibitor, calpastatin.[2][4] For research and potential therapeutic development, various synthetic inhibitors, such as this compound, have been developed.
Mechanism of Action
The fundamental difference between this compound and calpastatin lies in their chemical nature and how they interact with the target enzyme.
This compound (SJA6017) is a synthetic, cell-permeable peptide aldehyde.[5] It acts as a potent, reversible inhibitor that targets the active site of calpains.[5] Its aldehyde functional group interacts with the active site cysteine residue, thereby blocking substrate access and inhibiting proteolytic activity.
Calpastatin is a large, intrinsically unstructured protein that functions as the highly specific, endogenous inhibitor of calpain.[1][4][6] It features four repetitive inhibitory domains, each capable of binding and inhibiting one calpain molecule.[1][7] The inhibition mechanism is complex and calcium-dependent.[1] Upon calcium-induced activation and conformational change in calpain, calpastatin binds to multiple sites on the enzyme, including domains outside the active site.[1][8] It then occupies the active site cleft, looping around the catalytic cysteine residue to prevent substrate cleavage without being cleaved itself.[1]
Quantitative Comparison of Inhibitory Efficacy
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency.
| Inhibitor | Target Enzyme | IC50 / Ki Value | Notes |
| This compound | µ-Calpain (Calpain-1) | IC50 = 7.5 nM[5][9] | Highly potent against the low-calcium requiring isoform. |
| m-Calpain (Calpain-2) | IC50 = 78 nM[5][9] | ~10-fold less potent compared to µ-calpain. | |
| Cathepsin B | IC50 = 15 nM[5][9] | Demonstrates significant off-target activity. | |
| Cathepsin L | IC50 = 1.6 nM[5][9] | Highly potent against this off-target cysteine protease. | |
| Calpastatin | Calpain I | IC50 ≈ 15 nM (Domain I)[6] | Data refers to recombinant human calpastatin domain I. |
| Calpain II | Ki ≈ 2.7 nM (LK) | Data for Low-Molecular-Weight Kininogen, which shares inhibitory domains.[10] |
Note: IC50 values can vary depending on experimental conditions, such as substrate concentration. Ki is an intrinsic measure of binding affinity.
Specificity
A critical differentiator between the two inhibitors is their specificity.
-
This compound : While a potent calpain inhibitor, it exhibits significant cross-reactivity with other cysteine proteases, particularly cathepsins B and L.[5][9] This lack of specificity is a major limitation, as it can lead to off-target effects that may confound experimental results or cause unwanted side effects in a therapeutic context.[3]
-
Calpastatin : A hallmark of calpastatin is its absolute specificity for calpains.[3][4][6] It does not inhibit other proteases, ensuring that its effects are directly attributable to the modulation of calpain activity.[3]
Experimental Protocols
To evaluate and compare the efficacy of calpain inhibitors, a standardized calpain activity assay is essential. The following is a representative protocol for a fluorometric assay.
Protocol: In Vitro Calpain Activity Assay (Fluorometric)
1. Objective: To determine the IC50 value of an inhibitor (e.g., this compound or calpastatin) by measuring its ability to reduce the proteolytic activity of purified calpain on a fluorogenic substrate.
2. Materials:
-
Purified, active calpain-1 or calpain-2 enzyme.
-
This compound or recombinant calpastatin.
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5.
-
Activation Buffer: Assay buffer containing CaCl2 (e.g., 10 mM).
-
Fluorogenic Calpain Substrate: e.g., N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
3. Method:
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in Assay Buffer. Include a vehicle control (e.g., DMSO for this compound) without the inhibitor.
-
Reaction Setup: In each well of the microplate, add the following in order:
-
Assay Buffer to bring the final volume to 100 µL.
-
Calpain enzyme to a final concentration of ~5-10 µg/mL.
-
An aliquot of the diluted inhibitor (or vehicle control).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to a final concentration of ~50-100 µM. Immediately after, add the Activation Buffer to initiate the reaction by providing the necessary Ca2+ for calpain activity.
-
Kinetic Measurement: Place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).
-
Visualizations
Signaling Pathway and Inhibition
Caption: Calpain activation by Ca2+ and points of inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining inhibitor IC50 values.
Summary and Conclusion
Both this compound and calpastatin are effective inhibitors of calpain, but they are suited for different applications due to their distinct properties.
-
This compound is a highly potent, cell-permeable small molecule, making it an excellent tool for in vitro and cell-based studies investigating the roles of calpains. However, its significant off-target effects against cathepsins must be considered when interpreting results.
-
Endogenous Calpastatin is the gold standard for specific calpain inhibition. Its absolute specificity makes it an ideal negative control in biochemical assays to confirm that an observed effect is truly mediated by calpain. As a large protein, it is not cell-permeable, limiting its use in intact cell studies unless introduced directly into the cytoplasm.
The choice between these inhibitors depends entirely on the experimental context. For broad inhibition of calpains in cellular models where cell permeability is required, this compound is a viable option, provided that potential off-target effects are controlled for. For highly specific biochemical assays requiring unambiguous inhibition of only calpains, calpastatin is the superior choice.
References
- 1. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Calpain in Pathogenesis of Human Disease Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calpain-calpastatin system in mammalian cells: properties and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [sigmaaldrich.com]
- 6. Calpain inhibitor: Calpastatin protease inhibitor [takarabio.com]
- 7. Calpastatin - Wikipedia [en.wikipedia.org]
- 8. Interaction of calpastatin with calpain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Kinetics of inhibition of platelet calpain II by human kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A study comparing the effects of Calpain Inhibitor VI and MDL28170 on SARS-CoV replication
A Comparative Analysis of Calpain Inhibitor VI and MDL28170 on SARS-CoV Replication
An Objective Evaluation of Two Calpain Inhibitors in Antiviral Research
The severe acute respiratory syndrome coronavirus (SARS-CoV) has necessitated the exploration of various therapeutic avenues, with protease inhibitors emerging as a promising class of antiviral agents. Among these, calpain inhibitors have garnered attention for their potential to interfere with viral replication. This guide provides a detailed comparison of two specific calpain inhibitors, this compound and MDL28170, and their effects on SARS-CoV replication, supported by experimental data for researchers, scientists, and drug development professionals.
Quantitative Data Summary
A study directly comparing the efficacy of this compound and MDL28170 in inhibiting SARS-CoV replication in Vero E6 cells revealed significant differences in their antiviral activity. The following table summarizes the key quantitative findings from this research.
| Inhibitor | Target(s) | Concentration Used | Effect on SARS-CoV Replication | Reference |
| MDL28170 (Calpain Inhibitor III) | µ-calpain and m-calpain | 10 µM | Pronounced inhibition (>7 orders of magnitude reduction in viral titer) | [1] |
| This compound (SJA6017) | Primarily µ-calpain | 5 µM | No significant effect | [1] |
| MG132 (Reference Compound) | Proteasome and m-calpain | 2.5 µM | Strong inhibition | [1] |
Note: MG132 is included as a reference compound from the same study, as its inhibitory effect on SARS-CoV was found to be related to m-calpain inhibition.
Experimental Protocols
The following section details the methodology used in the key comparative study to assess the impact of this compound and MDL28170 on SARS-CoV replication.
Cell Culture and Virus Infection:
-
Cell Line: Vero E6 cells were utilized for the infection assays.
-
Inhibitor Pre-treatment: Cells were pre-treated with the respective inhibitors (MDL28170 at 10 µM, this compound at 5 µM, or MG132 at 2.5 µM in DMSO) for one hour prior to infection. A DMSO-only treatment served as the mock control.
-
Virus Inoculation: Following pre-treatment, cells were inoculated with SARS-CoV at a multiplicity of infection (MOI) of 0.001 in media devoid of fetal calf serum (FCS) but containing the respective inhibitors.
-
Virus Adsorption and Culture: The virus was allowed to adsorb for one hour. Subsequently, the inoculum was removed, and cells were washed with phosphate-buffered saline (PBS). Fresh, serum-free medium containing the inhibitors was then added for the remainder of the experiment.
-
Sample Collection: Supernatants from the infected cell cultures were collected at 48 hours post-infection.
-
Viral Titer Determination: The concentration of infectious virus particles in the collected supernatants was quantified using a plaque assay.[1]
Mechanism of Action and Signaling Pathways
Calpain inhibitors are understood to impede SARS-CoV replication through multiple mechanisms. A primary mode of action involves the inhibition of the host cell's calpain proteases, which appear to be crucial for the early stages of the viral life cycle.[1] The significant inhibition of SARS-CoV replication by MDL28170, which targets both µ-calpain and m-calpain, and the lack of effect from this compound, which primarily targets µ-calpain, strongly suggest that m-calpain activity is essential for efficient SARS-CoV replication .[1]
More recent research on the closely related SARS-CoV-2 has further elucidated the role of calpains. These studies propose a dual inhibitory mechanism for calpain inhibitors:
-
Inhibition of Viral Entry: Calpain-2 has been identified as a positive regulator of ACE2, the primary receptor for SARS-CoV-2, on the host cell surface. Inhibition of calpain-2 leads to reduced ACE2 levels, thereby blocking viral binding and entry into the host cell.[2][3][4]
-
Inhibition of Viral Replication: Calpain inhibitors can also directly target the viral main protease (Mpro or 3CLpro), which is essential for processing the viral polyproteins into functional viral proteins, a critical step in viral replication.[2][3][5][6]
The following diagrams illustrate the experimental workflow for evaluating these inhibitors and the proposed signaling pathway for their antiviral activity.
Caption: Experimental workflow for assessing inhibitor effects on SARS-CoV.
Caption: Dual mechanism of action for calpain inhibitors against SARS-CoV.
Conclusion
The available experimental evidence strongly indicates that MDL28170 is a potent inhibitor of SARS-CoV replication, whereas this compound is ineffective under the tested conditions.[1] This disparity highlights the critical role of m-calpain in the viral life cycle. The broader mechanism of calpain inhibitors likely involves a dual-action approach of impeding viral entry by modulating ACE2 receptor levels and inhibiting viral protein processing by targeting the main protease.[2][3][4][6] These findings underscore the potential of broad-spectrum calpain inhibitors like MDL28170 as candidates for further investigation in the development of anti-coronaviral therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Calpain-2 mediates SARS-CoV-2 entry via regulating ACE2 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain-2 mediates SARS-CoV-2 entry via regulating ACE2 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structurally Reveals the Mechanism of Calpain Inhibitor Dual Inhibition of the New Coronavirus Main Protease and Human Cathepsin L – Creative Biostructure Blog [creative-biostructure.com]
Safety Operating Guide
Navigating the Disposal of Calpain Inhibitor VI: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Calpain Inhibitor VI, a potent, cell-permeable, and reversible inhibitor of calpains and other proteases, requires careful handling and disposal due to its biological activity and potential environmental impact.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. While a universal, chemical-specific disposal protocol for this compound is not federally mandated, general best practices for laboratory chemical waste management should be strictly followed.[2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in its solid form or in solution.[4]
Spill Management: In the event of a spill, immediately clear the area of personnel.[4] For minor spills of the solid material, carefully sweep or vacuum the powder, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4] For liquid spills, absorb the material with an inert, non-combustible absorbent, such as sand or earth, and collect it into a suitable container for hazardous waste disposal.[5] Ensure the area is then thoroughly decontaminated.[4]
Quantitative Data for Disposal Planning
While specific quantitative limits for this compound disposal are not available, general guidelines for chemical waste accumulation should be followed. These are often dictated by institutional and local regulations.
| Parameter | Guideline | Citation |
| Waste Accumulation Limit | Do not exceed 10 gallons of hazardous waste in your laboratory at any given time. | [6] |
| Acutely Hazardous Waste | For chemicals with high toxicity (LD50 < 50mg/kg), the first three rinses of the container must be collected as hazardous waste. | [6] |
| Container Rinsate Volume | Each rinsing should be performed with a solvent amount equal to approximately 5% of the container's volume. | [7] |
| Storage Time Limit | Hazardous waste containers may be stored in a Satellite Accumulation Area for up to 12 months, provided accumulation limits are not exceeded. | [2] |
Note: The toxicity of this compound is not explicitly defined in the provided search results as acutely hazardous. However, given its potent biological activity, treating it with a high degree of caution is prudent.
Step-by-Step Disposal Protocol for this compound
The following protocol is a synthesis of general best practices for laboratory chemical waste disposal.
-
Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) as hazardous chemical waste.[7]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible wastes should never be mixed.[6]
-
Solutions containing this compound should be collected separately. Halogenated and non-halogenated solvent wastes are often collected in separate containers.[9]
-
-
Containerization:
-
Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred to glass to minimize the risk of breakage.[2][3]
-
The original container, if empty and in good condition, can be used for waste collection, but it must be clearly relabeled as "Hazardous Waste."[9]
-
Keep waste containers securely closed except when adding waste.[2][6]
-
-
Labeling:
-
Attach a completed EHS Hazardous Waste Label to the container as soon as the first drop of waste is added.[3][6]
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of waste generation.[3] Avoid using abbreviations or chemical formulas.[3]
-
-
Storage:
-
Disposal of Empty Containers:
-
A container that has held this compound is not considered "empty" until it has been triple-rinsed.[7]
-
The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic substances, the first three rinses must be collected.[6] Given the biological potency of this compound, it is best practice to collect all three rinses.
-
After triple-rinsing and air-drying, the original labels must be defaced or removed before the container can be disposed of as regular solid waste or recycled.[6][7]
-
-
Requesting Waste Pickup:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
- 1. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Calpain Inhibitor VI
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This guide provides essential safety and logistical information for Calpain Inhibitor VI, a potent, cell-permeable, and reversible inhibitor of calpains. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.
Safe Handling and Personal Protective Equipment
While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006, it is prudent to follow standard laboratory safety protocols. The following personal protective equipment (PPE) is recommended to minimize exposure, particularly when handling the lyophilized powder and concentrated stock solutions.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects eyes from splashes of solutions or accidental contact with the powder. |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask is recommended when handling the lyophilized powder to avoid inhalation. | Minimizes inhalation of the powder. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following are general first aid guidelines; always seek medical attention if symptoms persist.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
Operational Plan: Storage and Handling
Proper storage and handling are vital for maintaining the stability and efficacy of this compound.
Storage and Reconstitution:
| Parameter | Guideline |
| Storage Temperature | Store the lyophilized solid at -20°C. |
| Light Sensitivity | Protect from light. |
| Reconstitution | Reconstitute in DMSO (up to 5 mg/mL). |
| Stock Solution Stability | Aliquot and freeze reconstituted solutions at -20°C. Stock solutions are stable for up to 3 months. |
Disposal Plan
All waste materials should be handled in accordance with local, state, and federal regulations.
Disposal of this compound and Contaminated Materials:
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of in accordance with local regulations for chemical waste. |
| Solutions | Dilute with a large volume of water before disposal, or as directed by institutional guidelines. |
| Contaminated Labware | Decontaminate by rinsing with an appropriate solvent (e.g., ethanol) followed by water. Dispose of as chemical waste. |
| Empty Containers | Rinse thoroughly and dispose of as regular laboratory waste, or as per institutional policy. |
Experimental Protocol: In Vitro Calpain Activity Inhibition Assay
This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on calpain activity using a fluorometric assay.
Materials:
-
Active Calpain enzyme
-
This compound
-
Assay Buffer (e.g., Tris-HCl with Ca2+ and a reducing agent like DTT)
-
Fluorogenic Calpain Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations for testing.
-
-
Set up the assay plate:
-
Add Assay Buffer to all wells.
-
Add the various dilutions of this compound to the appropriate wells.
-
Include a "no inhibitor" control (vehicle control, e.g., DMSO in Assay Buffer) and a "no enzyme" control (Assay Buffer only).
-
-
Add Calpain enzyme:
-
Dilute the active Calpain enzyme in Assay Buffer to the desired working concentration.
-
Add the diluted enzyme to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the reaction:
-
Prepare the fluorogenic calpain substrate in Assay Buffer.
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Measure fluorescence:
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
Normalize the rates of the inhibitor-treated wells to the rate of the "no inhibitor" control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value of this compound.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
